Technical Documentation Center

1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride
  • CAS: 28937-09-9

Core Science & Biosynthesis

Foundational

CAS 28937-09-9 molecular weight, exact mass, and solubility data

An In-depth Technical Guide to 2,3,4-Trimethoxybenzaldehyde (CAS 2103-57-3) Introduction: The Versatile Aldehyde in Modern Synthesis 2,3,4-Trimethoxybenzaldehyde, registered under CAS number 2103-57-3, is a highly functi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2,3,4-Trimethoxybenzaldehyde (CAS 2103-57-3)

Introduction: The Versatile Aldehyde in Modern Synthesis

2,3,4-Trimethoxybenzaldehyde, registered under CAS number 2103-57-3, is a highly functionalized aromatic aldehyde that serves as a cornerstone intermediate in various fields of chemical synthesis. Its structure, featuring a benzaldehyde core with three strategically placed methoxy groups, imparts unique reactivity and solubility characteristics.[1] These attributes make it an invaluable building block in the development of complex molecules, most notably in the pharmaceutical industry where it is a key precursor for drugs such as the anti-anginal agent Trimetazidine.[2][3] It also finds applications in the flavor and fragrance sector.[1][4]

This guide provides a comprehensive overview of the core physicochemical properties of 2,3,4-Trimethoxybenzaldehyde, with a specific focus on its molecular weight, exact mass, and detailed solubility profile. The data herein is curated for researchers, chemists, and drug development professionals who require precise and reliable information for experimental design, process optimization, and theoretical modeling.

Core Physicochemical & Structural Data

The fundamental molecular properties of a compound are critical for stoichiometric calculations, spectroscopic analysis, and regulatory documentation. The molecular weight is derived from the average isotopic masses of the constituent elements, while the exact (or monoisotopic) mass is calculated using the mass of the most abundant isotope of each element. The latter is crucial for high-resolution mass spectrometry analysis.

IdentifierValueSource(s)
CAS Number 2103-57-3[2][5]
Molecular Formula C₁₀H₁₂O₄[1][4][5]
Molecular Weight 196.20 g/mol
Exact Mass 196.07355886 Da[6]
Physical PropertyValueSource(s)
Appearance White to creamish crystalline powder/solid[1][2][5]
Melting Point 38-40 °C[2][3]
Boiling Point 168-170 °C @ 12 mmHg[2]
Refractive Index n20/D 1.5547[2]

Solubility Profile: A Guide for Practical Application

The solubility of 2,3,4-Trimethoxybenzaldehyde is a critical parameter for its application in synthesis. The presence of three polar methoxy groups and a polar aldehyde function, combined with a nonpolar benzene ring, results in a nuanced solubility profile.[1] This balance allows it to be soluble in a range of common organic solvents, facilitating its use in diverse reaction conditions.

Understanding its solubility is paramount for selecting appropriate reaction media, designing efficient extraction and purification protocols, and developing crystallization procedures. For instance, its high solubility in solvents like methanol and acetone makes them excellent choices for homogeneous reaction mixtures, while its limited solubility in water is a key factor in workup procedures involving aqueous washes.

SolventSolubilityTemperatureSource(s)
Water Very slightly soluble / Sparingly solubleAmbient[5][7]
Methanol 0.1 g/mL (clear solution)Ambient[3][6]
Ethanol SolubleAmbient[5][7]
Acetone SolubleAmbient[5][7]

Experimental Workflow: Solvent Selection Strategy

The choice of solvent is a foundational decision in designing any chemical synthesis. It influences reaction rates, equilibria, and the ease of product isolation. The following workflow provides a logical pathway for selecting an appropriate solvent system when working with 2,3,4-Trimethoxybenzaldehyde. This decision-making process is designed to maximize reaction efficiency while ensuring the practicality of downstream processing.

The causality behind this workflow is rooted in balancing the need for sufficient reactant solubility to enable a reaction with the practicalities of temperature control and product purification. For polar, aprotic reactions, solvents like acetone provide good solubility without interfering via proton donation. For reactions requiring higher temperatures, the boiling point becomes a critical selection criterion.

Solvent_Selection_Workflow start Define Reaction Goal (e.g., Nucleophilic Addition) solubility_check Assess Required Solubility Is high concentration needed? start->solubility_check water_mix Aqueous Mixtures (For specific hydro-reactions) start->water_mix Special Case reaction_type Consider Reaction Type (e.g., Aprotic, Protic) solubility_check->reaction_type No methanol Methanol (High Solubility, Protic) solubility_check->methanol Yes temp_check Determine Temperature Range (Room Temp vs. Reflux) reaction_type->temp_check Aprotic reaction_type->methanol Protic Needed acetone Acetone (Good Solubility, Aprotic, Low BP) temp_check->acetone Room Temp other_aprotic Other Aprotic Solvents (e.g., THF, Acetonitrile) temp_check->other_aprotic Reflux/Higher Temp purification Plan Purification Strategy (Crystallization, Chromatography) methanol->purification acetone->purification other_aprotic->purification water_mix->purification

Caption: Solvent Selection Workflow for 2,3,4-Trimethoxybenzaldehyde.

Handling, Storage, and Safety Considerations

As a laboratory chemical, 2,3,4-Trimethoxybenzaldehyde requires careful handling to ensure personnel safety and maintain product integrity.

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, to avoid contact with skin and eyes.[4] It is classified as harmful if swallowed and causes skin and eye irritation.[4]

  • Storage: The compound is stable under normal conditions.[4] It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and open flames. Recommended storage temperatures are often between 0-8 °C for long-term stability.[1][3]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can lead to vigorous and potentially hazardous reactions.

Conclusion

2,3,4-Trimethoxybenzaldehyde (CAS 2103-57-3) is a pivotal intermediate whose utility is directly linked to its distinct physical and chemical properties. A thorough understanding of its molecular weight, exact mass, and particularly its solubility in a variety of solvent systems is essential for its effective use in research and development. The data and workflows presented in this guide offer a technical foundation for scientists to leverage this versatile molecule with precision, safety, and efficiency.

References

  • Chem-Impex. (n.d.). 2,3,4-Trimethoxybenzaldehyde.
  • ChemicalBook. (2026, February 25). 2,3,4-Trimethoxybenzaldehyde | 2103-57-3.
  • Material Safety Data Sheet. (2026, January 21). 2,3,4-Trimethoxybenzaldehyde.
  • Guidechem. (n.d.). 2,3,4-Trimethoxybenzaldehyde 2103-57-3 wiki.
  • Sigma-Aldrich. (n.d.). 2,3,4-Trimethoxybenzaldehyde 99 2103-57-3.
  • Chemical Bull. (n.d.). SPECIFICATION - 2,3,4-Trimethoxybenzaldehyde.
  • FAQ. (2023, January 10).
  • Fisher Scientific Chemicals, Inc. (2025, December 22). SAFETY DATA SHEET - 2,3,4-Trimethoxybenzaldehyde.
  • ChemicalBook. (n.d.). 2,3,4-Trimethoxybenzaldehyde CAS#: 2103-57-3.
  • ECHEMI. (n.d.). 2103-57-3, 2,3,4-Trimethoxybenzaldehyde Formula.
  • Sigma-Aldrich. (n.d.). 2,3,4-Trimethoxybenzaldehyde 99 2103-57-3.

Sources

Exploratory

An In-depth Technical Guide to the Pharmacological Profile of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives

A Note on Nomenclature: The query specified 1,3,7-Triazaspiro[4.5]decane-2,4-dione. However, a comprehensive review of the scientific literature indicates that the pharmacologically characterized and more extensively res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Nomenclature: The query specified 1,3,7-Triazaspiro[4.5]decane-2,4-dione. However, a comprehensive review of the scientific literature indicates that the pharmacologically characterized and more extensively researched scaffold is 1,3,8-Triazaspiro[4.5]decane-2,4-dione . This guide will, therefore, focus on the derivatives of this latter, well-documented spirohydantoin core, which has demonstrated significant therapeutic potential across multiple disease areas.

Introduction: The Spirohydantoin Scaffold as a Privileged Structure in Drug Discovery

The hydantoin ring is a well-established pharmacophore present in several clinically approved drugs.[1] Its unique combination of hydrogen bond donors and acceptors, coupled with its synthetic tractability, has made it a cornerstone in medicinal chemistry. The introduction of a spirocyclic system, which joins two rings at a single carbon atom, imparts a rigid, three-dimensional architecture to the molecule. This conformational constraint can enhance binding affinity and selectivity for specific biological targets. The 1,3,8-Triazaspiro[4.5]decane-2,4-dione core represents a versatile template that has been successfully exploited to develop potent and selective modulators of a diverse range of pharmacological targets, from epigenetic enzymes to G-protein coupled receptors. This guide provides a detailed exploration of the pharmacological profile of this promising class of compounds.

Epigenetic Modulation: Inhibition of p300/CBP Histone Acetyltransferases

The paralogous histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are critical transcriptional co-activators involved in a myriad of cellular processes, including cell growth, differentiation, and survival.[2][3] Their dysregulation is strongly linked to the progression of various cancers, making them attractive targets for anti-cancer drug development.[2][3]

Mechanism of Action

Derivatives of the spirohydantoin scaffold have been identified as potent and selective inhibitors of the catalytic activity of p300/CBP.[2][3] By blocking the acetyltransferase function of these enzymes, these compounds prevent the acetylation of histone and non-histone protein substrates, thereby modulating gene expression programs that drive cancer cell proliferation. A notable example is a novel spirohydantoin compound that demonstrated superior potency in both enzymatic and cellular assays compared to earlier-generation inhibitors.[2][3] A key advantage of this spirohydantoin series is the lack of off-target activity against dopamine and serotonin transporters, an issue that plagued previous inhibitors.[2][3]

p300_CBP_Inhibition p300_CBP p300/CBP HAT Acetylated_Histones Acetylated Histones p300_CBP->Acetylated_Histones Acetylation Histones Histone Proteins Histones->p300_CBP Spirohydantoin 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivative Spirohydantoin->p300_CBP Inhibition Gene_Expression Oncogenic Gene Expression Acetylated_Histones->Gene_Expression Promotes Cancer_Proliferation Cancer Cell Proliferation Gene_Expression->Cancer_Proliferation Drives

Caption: Inhibition of p300/CBP by spirohydantoin derivatives.

Pharmacokinetic Profile

A significant achievement in the development of spirohydantoin-based p300/CBP inhibitors has been the optimization of their pharmacokinetic properties. Early hydantoin series suffered from poor cell potency, low permeability, high plasma clearance, and negligible oral bioavailability.[2] Through medicinal chemistry efforts, novel analogs were developed with good overall potency and favorable pharmacokinetic profiles, including improved permeability and microsomal stability, leading to oral bioavailability.[2]

Treatment of Anemia: Pan-Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases

The hypoxia-inducible factor (HIF) pathway is a crucial regulator of the body's response to low oxygen levels. Inhibition of the prolyl hydroxylase (PHD) enzymes, which are responsible for marking the HIF-α subunit for degradation, leads to the stabilization of HIF-α and the subsequent upregulation of erythropoietin (EPO), the primary hormone stimulating red blood cell production. This makes PHD inhibitors a promising therapeutic strategy for anemia.

Mechanism of Action

1,3,8-Triazaspiro[4.5]decane-2,4-diones have been discovered as a structural class of potent, pan-inhibitors of the PHD family of enzymes (PHD1-3).[4][5][6] By inhibiting these enzymes, the spirohydantoin derivatives cause a robust upregulation of EPO in vivo.[4][5][6] These compounds have been optimized to be short-acting inhibitors, which is a desirable profile for this therapeutic indication.[4][5][6]

HIF_PHD_Inhibition PHD_Enzymes PHD1-3 Enzymes HIF_alpha HIF-α PHD_Enzymes->HIF_alpha Hydroxylates HIF_alpha_stabilized Stabilized HIF-α Degradation Proteasomal Degradation HIF_alpha->Degradation Spirohydantoin 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivative Spirohydantoin->PHD_Enzymes Inhibition EPO_Production Erythropoietin (EPO) Production HIF_alpha_stabilized->EPO_Production Upregulates Erythropoiesis Erythropoiesis (Red Blood Cell Production) EPO_Production->Erythropoiesis Stimulates

Caption: HIF-PHD inhibition pathway by spirohydantoin derivatives.

Structure-Activity Relationship (SAR) and Pharmacokinetics

Extensive SAR studies, facilitated by high-throughput experimentation, have been conducted on this class of compounds.[4][5][6] These studies have resulted in the first reported examples of hydantoin derivatives with good pharmacokinetic profiles in preclinical species.[4][5][6] A key challenge that was successfully addressed was the elimination of off-target activity on the hERG potassium channel, which was achieved through the systematic introduction of acidic functionalities.[4][5][6] Furthermore, undesired upregulation of liver enzymes was mitigated, leading to a robust safety margin.[4][5][6]

Neurological and Psychiatric Disorders: δ-Opioid Receptor Agonism

The δ-opioid receptor (DOR) is a promising target for the treatment of various neurological and psychiatric disorders, including chronic pain and depression.[7][8][9] However, the development of clinically successful DOR agonists has been challenging, with many candidates failing due to adverse effects.[7][9]

A Novel Chemotype for DOR Agonism

High-throughput screening has identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel chemotype of DOR-selective agonists.[7][8] These compounds bind to the DOR with submicromolar affinity and exhibit selectivity over other opioid receptors.[7][8] Notably, some of these agonists show a bias towards G-protein signaling with low recruitment of β-arrestin 2.[7][8] This signaling bias is a highly sought-after property in modern GPCR drug discovery, as it is hypothesized to separate therapeutic effects from adverse effects.

In Vivo Efficacy

The most potent hit from this series has demonstrated anti-allodynic efficacy in a mouse model of inflammatory pain.[7] The discovery of this novel chemotype provides a new avenue for the development of DOR agonists with potentially improved safety profiles compared to previously studied classes of compounds.[9]

Hematopoiesis and Myelostimulation

Myelosuppression, a common side effect of chemotherapy, can lead to life-threatening complications. There is a significant need for new agents that can stimulate the recovery of bone marrow function.

Accelerated Regeneration of Hematopoietic Cells

Certain 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have demonstrated myelostimulating activity in a cyclophosphamide-induced myelosuppression model in mice.[10][11] These compounds were found to significantly accelerate the regeneration of the lymphocyte and granulocyte cell pools in the bone marrow.[10][11]

Experimental Protocol: Cyclophosphamide-Induced Myelosuppression Model
  • Animal Model: Adult albino mice are used for the study.

  • Induction of Myelosuppression: A single intraperitoneal injection of cyclophosphamide is administered to induce myelosuppression.

  • Treatment: The test compounds (1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives) are administered orally or intraperitoneally for a specified number of days following cyclophosphamide injection. A positive control group (e.g., methyluracil) and a vehicle control group are included.

  • Monitoring: Peripheral blood samples are collected at regular intervals to perform a complete blood count (hemogram).

  • Endpoint Analysis: At the end of the study, bone marrow is harvested from the femurs to perform a myelogram, which involves the differential counting of various hematopoietic cell types.

Myelosuppression_Model_Workflow Start Select Adult Mice Induction Induce Myelosuppression (Cyclophosphamide Injection) Start->Induction Grouping Divide into Treatment, Positive Control, and Vehicle Groups Induction->Grouping Treatment Administer Test Compound, Positive Control, or Vehicle Grouping->Treatment Monitoring Collect Peripheral Blood Samples (Hemogram Analysis) Treatment->Monitoring Endpoint Harvest Bone Marrow (Myelogram Analysis) Monitoring->Endpoint Data_Analysis Compare Hematopoietic Cell Counts Between Groups Endpoint->Data_Analysis

Caption: Workflow for the cyclophosphamide-induced myelosuppression model.

Central Nervous System Activity: Modulation of Serotonin and Dopamine Receptors

Derivatives of 1,3,8-diazaspiro[4.5]decan-2,4-dione have also been explored for their activity on various central nervous system (CNS) targets, particularly serotonin (5-HT) and dopamine (D) receptors.[12]

Multi-Target Receptor Affinity

A series of arylpiperazinylpropyl derivatives of this spirohydantoin scaffold were synthesized and evaluated for their binding affinity to a panel of CNS receptors.[12] Compounds with a tetralin or indane moiety in the imide part showed the highest affinity for serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors.[12] Some of these compounds also displayed affinity for dopaminergic D2 and D3 receptors, as well as adrenergic α1 receptors.[12] This polypharmacological profile suggests potential applications in the treatment of complex psychiatric disorders.

Histone Deacetylase (HDAC) Inhibition

In addition to HATs, histone deacetylases (HDACs) are another class of epigenetic enzymes that are important cancer targets. A series of spirohydantoins, specifically 3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-diones, were designed and synthesized as HDAC inhibitors.[13] Several compounds in this series showed HDAC inhibitory activity comparable to the approved drug SAHA (vorinostat).[13] This demonstrates the versatility of the spirohydantoin scaffold in targeting different classes of epigenetic modulators.

Synthesis Overview

The synthesis of spirohydantoins is generally achieved through well-established chemical reactions. The Bucherer-Bergs reaction is a common method, which involves the reaction of a ketone (such as N-benzyl-4-piperidone) with potassium cyanide and ammonium carbonate.[1] Another approach is the Strecker synthesis, starting from a cyanohydrin and ammonium carbonate.[10] The hydantoin core can then be further functionalized through alkylation or other coupling reactions to generate a diverse library of derivatives for pharmacological screening.[1][6]

Conclusion and Future Perspectives

The 1,3,8-Triazaspiro[4.5]decane-2,4-dione scaffold has proven to be a remarkably versatile platform for the discovery of novel therapeutics. Its derivatives have demonstrated potent and selective activity against a wide range of biological targets, leading to potential treatments for cancer, anemia, pain, and myelosuppression. The rigid, three-dimensional nature of the spirocyclic system provides a unique structural framework for designing compounds with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the further optimization of these lead compounds for clinical development, as well as the exploration of this privileged scaffold against other emerging therapeutic targets.

References

  • Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC. (n.d.).
  • Expanding the Structural Portfolio of Hydantoin Derivatives with Spiro Frameworks Bearing π-Functionalities | Crystal Growth & Design - ACS Publications. (n.d.).
  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) - PMC. (n.d.).
  • Spirohydantoins and 1,2,4-triazole-3-carboxamide derivatives as inhibitors of histone deacetylase: Design, synthesis, and biological evaluation - PubMed. (2018, February 25).
  • Recent applications of hydantoin in medicinal chemistry - ChemicalBook. (2025, February 28).
  • Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases - PubMed. (2021, May 1).
  • 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia - Academia.edu. (n.d.).
  • 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - ResearchGate. (n.d.).
  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - SFERA. (2025, May 21).
  • 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia | Journal of Medicinal Chemistry - ACS Publications. (2012, February 27).
  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC. (n.d.).
  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators - ResearchGate. (2018, May 3).
  • Research Article Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators - Semantic Scholar. (2018, February 8).
  • NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY - PubMed. (2016, November 15).
  • Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype - ResearchGate. (2024, April 15).
  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed. (2024, May 21).

Sources

Foundational

1,3,7-Triazaspiro[4.5]decane-2,4-dione Hydrochloride: Toxicity, In Vivo Safety Profile, and Pharmacophoric Utility in Targeted Therapeutics

Executive Summary 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride (CAS 28937-09-9) and its free base counterpart (CAS 78222-09-0) represent a highly versatile class of spirohydantoin derivatives[1][2]. Historically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride (CAS 28937-09-9) and its free base counterpart (CAS 78222-09-0) represent a highly versatile class of spirohydantoin derivatives[1][2]. Historically relegated to the role of chemical intermediates, these compounds have recently emerged as critical pharmacophores in the design of next-generation targeted oncology drugs, most notably pan-KRAS inhibitors[3][4]. This whitepaper provides an authoritative analysis of the intrinsic chemical toxicity of the raw hydrochloride salt, its in vivo safety profile when utilized as a structural motif in active pharmaceutical ingredients (APIs), and the rigorous, self-validating experimental protocols required for its preclinical evaluation.

Intrinsic Chemical Toxicity and Hazard Classification

When handled as a raw chemical entity in the laboratory or manufacturing plant, 1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride exhibits specific acute toxicities. According to standardized GHS hazard classifications, the compound is designated as Acute Tox. 4 , indicating harmful effects upon oral, dermal, or inhalation exposure (Hazard Codes H302, H312, H332)[1][5].

Mechanistic Causality of Toxicity: The root cause of this localized toxicity lies in the spirohydantoin ring system and the secondary amine within the piperidine ring. The hydantoin moiety acts as both a strong hydrogen bond donor and acceptor. In a raw, unformulated state, this allows the molecule to interact indiscriminately with off-target biological nucleophiles on mucosal surfaces, leading to its classification as a Skin Irritant (Category 2, H315) and an Eye Irritant (Category 2A, H319) [2][5]. Furthermore, inhalation of the fine crystalline hydrochloride powder can lead to Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H336) , primarily manifesting as respiratory tract irritation or transient central nervous system (CNS) depression[2][5].

The Spirohydantoin Motif in Drug Design: In Vivo Safety

While the raw intermediate requires stringent handling, the integration of the 1,3,7-triazaspiro[4.5]decane-2,4-dione motif into complex APIs yields compounds with highly optimized in vivo safety profiles. Recent patent literature highlights the use of this spirohydantoin scaffold in overcoming resistance to KRAS G12C inhibitors by targeting multiple mutant forms (e.g., G12D, G12V, Q61H)[4][6].

In vivo, spirohydantoin derivatives generally exhibit low systemic toxicity and minimal hemolytic activity—a crucial factor since intravenously administered oncology drugs have direct, prolonged contact with erythrocytes[7]. Historically, spirohydantoins have demonstrated excellent CNS penetration, sometimes conferring mild anticonvulsant properties at very high doses without inducing severe neurotoxicity[8][9]. When engineered into bulky pan-KRAS inhibitors, the spiro-ring enhances metabolic stability against hepatic esterases and CYP450 enzymes. This structural rigidity extends the drug's half-life while preventing the generation of reactive, toxic metabolites that typically cause hepatotoxicity[3][10].

Quantitative Data Summaries

To facilitate direct comparison, the intrinsic toxicity of the raw intermediate and the representative in vivo pharmacokinetic parameters of spirohydantoin-based APIs are summarized below.

Table 1: GHS Hazard Summary for 1,3,7-Triazaspiro[4.5]decane-2,4-dione HCl[2][5]
Hazard ClassCategoryHazard Statement CodeToxicological Manifestation
Acute Toxicity Category 4H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Corrosion/Irritation Category 2H315Causes localized skin irritation and erythema.
Serious Eye Damage/Irritation Category 2AH319Causes serious eye irritation (conjunctival redness).
Specific Target Organ Toxicity Category 3H336May cause respiratory irritation, drowsiness, or dizziness.
Table 2: Representative In Vivo PK & Safety Parameters for Spirohydantoin-based APIs[7][8][11]
ParameterTypical Value RangeClinical/Preclinical Significance
Maximum Tolerated Dose (MTD) > 100 mg/kg (Murine models)Indicates a wide therapeutic index for the pharmacophore.
Hemolytic Activity < 2% at 100 µMConfirms safety for intravenous formulation and delivery.
Half-Life (t 1/2) 4.5 - 8.2 hoursSpiro-ring provides resistance to rapid enzymatic cleavage.
Clearance (Cl) 12 - 18 mL/min/kgSuggests balanced hepatic metabolism and renal excretion.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the preclinical evaluation of spirohydantoin-containing compounds must rely on self-validating systems. The following protocols detail the methodologies for in vivo toxicity screening and Pharmacokinetic (PK) profiling.

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Determination
  • Step 1: Vehicle Selection and Formulation

    • Action: Formulate the spirohydantoin derivative in a biologically inert vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline).

    • Causality: The spirohydantoin ring is susceptible to hydrolysis in highly aqueous, extreme pH environments. This specific co-solvent mixture maintains the API in solution while preventing premature ring-opening, ensuring the dosed concentration is accurate.

    • Self-Validation: A vehicle-only control arm is run in parallel. If vehicle-only subjects show toxicity, the baseline is reset, validating that observed toxicities in the test arm are strictly API-driven.

  • Step 2: Single Ascending Dose (SAD) Administration

    • Action: Administer the formulation intravenously (IV) or orally (PO) to rodent models starting at 10 mg/kg, escalating to 100 mg/kg.

    • Causality: IV administration bypasses first-pass metabolism to evaluate absolute systemic toxicity, while PO administration assesses gastrointestinal irritation and bioavailability—critical since GHS data flags the raw intermediate as Acute Tox 4 (oral)[5].

  • Step 3: Clinical Observation and Necropsy

    • Action: Monitor for 14 days for signs of CNS depression, followed by terminal necropsy and histological examination of the liver and kidneys.

    • Causality: Previous in vivo studies of spirohydantoins indicate potential behavioral effects (myoclonic manifestations or quiescence) at high doses[8]. Histopathology confirms whether the STOT SE 3 classification of the raw intermediate translates into systemic organ damage when used as an API[5].

Protocol 2: Pharmacokinetic (PK) Profiling via LC-MS/MS
  • Step 1: Blood Collection and Plasma Separation

    • Action: Collect blood at serial timepoints (0.25, 0.5, 1, 2, 4, 8, 24 hours) into K2EDTA tubes. Centrifuge immediately at 4°C.

    • Causality: K2EDTA chelates calcium, preventing coagulation, while the 4°C temperature halts ex vivo enzymatic degradation of the spirohydantoin moiety by plasma esterases, preserving the in vivo snapshot of the drug concentration.

  • Step 2: Protein Precipitation and Isotope Spiking

    • Action: Add 3 volumes of cold acetonitrile containing a stable-isotope labeled internal standard (SIL-IS) (e.g., 13C, 15N-labeled spirohydantoin).

    • Causality: Acetonitrile denatures plasma proteins, releasing the bound drug.

    • Self-Validation: The SIL-IS serves as a self-validating mechanism. Any loss of the analyte during extraction or any ion suppression during mass spectrometry will equally affect the SIL-IS. The ratio of Analyte/SIL-IS remains constant, guaranteeing absolute quantitative accuracy.

  • Step 3: LC-MS/MS Quantification

    • Action: Analyze the supernatant using a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Causality: MRM mode specifically selects the parent mass of the spirohydantoin and fragments it to a known daughter ion, eliminating background noise from endogenous plasma lipids and ensuring high specificity.

Visualizations

G A Spirohydantoin-KRAS Prodrug (Administered In Vivo) B Hepatic CYP450 Metabolism (Bioactivation) A->B Absorption & Distribution C Active Pan-KRAS Inhibitor (e.g., G12D/V/C targeting) B->C Enzymatic Cleavage F Renal/Biliary Excretion (Clearance) B->F Phase II Conjugation D KRAS-GTP Complex (Active State) C->D Allosteric Binding C->F Systemic Clearance E Inhibition of Downstream Signaling (MAPK/ERK) D->E Signal Blockade

Fig 1: Pharmacokinetic bioactivation and KRAS signaling blockade by spirohydantoin derivatives.

G S1 Compound Formulation (Vehicle Optimization) S2 Dose Escalation (Mice/Rats) (MTD Determination) S1->S2 Administer API S3 Clinical Observation (Behavioral/Neurological) S2->S3 Acute Phase (0-48h) S4 Blood Sampling (K2EDTA) (PK Profiling) S2->S4 Serial Timepoints S5 Necropsy & Histopathology (Organ Toxicity) S3->S5 End of Study (Day 14) S6 LC-MS/MS Bioanalysis (Self-Validating Quantification) S4->S6 Plasma Extraction S6->S5 Correlate PK/PD

Fig 2: Self-validating in vivo toxicity and pharmacokinetic screening workflow.

References

  • 1,3,7-triazaspiro[4.5]decane-2,4-dione — Chemical Substance Information (CAS 78222-09-0). NextSDS. URL: [Link]

  • 1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride — Chemical Substance Information (CAS 28937-09-9). NextSDS. URL: [Link]

  • Anticonvulsant properties of spirohydantoins derived from optical isomers of camphor. PubMed. URL: [Link]

  • Naloxone-6 alpha-spirohydantoin: a long-acting opiate antagonist. PubMed. URL: [Link]

  • Kras modulators and uses thereof (WO2023114733A1). Google Patents.
  • Azaquinazoline pan-kras inhibitors (WO2022132200A1). Google Patents.
  • Tetrahydropyridopyrimidine pan-kras inhibitors (US20220194961A1). Google Patents.
  • Promédicaments d'inhibiteurs pan-kras (WO2023244600A1). Google Patents.
  • Tetrahydropyridopyrimidine pan-kras inhibitors. Justia Patents. URL: [Link]

  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives. MDPI. URL: [Link]

Sources

Exploratory

Synthesis Pathway and Precursors of 1,3,7-Triazaspirodecane-2,4-dione Hydrochloride: A Technical Guide

Synthesis Pathway and Precursors of 1,3,7-Triazaspiro[1]decane-2,4-dione Hydrochloride: A Technical Guide Executive Summary In modern medicinal chemistry, spirocyclic scaffolds are highly valued for their ability to impa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Pathway and Precursors of 1,3,7-Triazaspiro[1]decane-2,4-dione Hydrochloride: A Technical Guide

Executive Summary

In modern medicinal chemistry, spirocyclic scaffolds are highly valued for their ability to impart three-dimensionality (high Fsp3​ character) to drug candidates. This structural complexity often translates to improved metabolic stability, enhanced solubility, and superior target specificity compared to traditional flat, aromatic rings. 1,3,7-Triazaspiro[1]decane-2,4-dione hydrochloride is a premier example of such a scaffold.

Structurally, it is a piperidine-derived spirohydantoin where the hydantoin ring is fused at the 3-position of the piperidine ring [1]. This specific geometry provides a rigid, polar hydrogen-bonding network (via the hydantoin) while offering a versatile vector for functionalization (via the piperidine nitrogen). Consequently, this molecule serves as a critical building block in the synthesis of complex therapeutics, including pan-KRAS inhibitors and epigenetic modulators like NSD2 inhibitors [4, 5].

Structural Rationale and Physicochemical Profile

To understand the synthesis, one must first deconstruct the nomenclature and geometry of the spiro[1]decane core. In this system, the numbering begins in the smaller 5-membered ring, passes through the spiro carbon at position 5, and continues around the larger 6-membered ring.

In 1,3,7-triazaspiro[1]decane-2,4-dione:

  • Positions 1 and 3 are occupied by the hydantoin nitrogens.

  • Positions 2 and 4 are the hydantoin carbonyls.

  • Position 5 is the spiro carbon.

  • Position 7 is the piperidine nitrogen, separated from the spiro carbon by a single methylene ( −CH2​− ) group at position 6.

This one-carbon separation confirms that the molecule must be derived from 3-piperidone , contrasting with its isomer, 1,3,8-triazaspiro[1]decane-2,4-dione, which is derived from 4-piperidone.

Quantitative Data Summary
ParameterValue / Description
Target Molecule 1,3,7-Triazaspiro[1]decane-2,4-dione hydrochloride
Free Base CAS Number 78222-09-0 [2]
Hydrochloride CAS Number 28937-09-9 [3]
Molecular Formula C7​H12​ClN3​O2​ (Salt); C7​H11​N3​O2​ (Free Base)
Molecular Weight 205.64 g/mol (Salt); 169.18 g/mol (Free Base)
Primary Precursor 1-Boc-3-piperidone (CAS: 98977-36-7)
Expected Yield (Step 1) 75% - 85% (Bucherer-Bergs Reaction)
Expected Yield (Step 2) >90% (Boc Deprotection)

Retrosynthetic Strategy and Precursor Selection

The gold standard for synthesizing spirohydantoins is the Bucherer-Bergs multicomponent reaction . However, applying this directly to 3-piperidone free base is synthetically unviable. The secondary amine of unprotected 3-piperidone is highly reactive and prone to self-condensation (aldol-type reactions) or interference with the cyanohydrin intermediate.

Causality in Precursor Choice: To circumvent this, the piperidine nitrogen must be masked. The tert-butyloxycarbonyl (Boc) group (using 1-Boc-3-piperidone) is the optimal choice. It is entirely stable under the mildly basic and nucleophilic conditions of the Bucherer-Bergs reaction, yet it can be cleanly and quantitatively cleaved under anhydrous acidic conditions. This acidic cleavage serves a dual purpose: it removes the protecting group and simultaneously precipitates the final product as the highly stable, easy-to-handle hydrochloride salt.

Mechanistic Pathway

The synthesis is a two-step process. The first step, the Bucherer-Bergs reaction, is a cascade of transformations occurring in a single pot:

  • Nucleophilic Addition: Potassium cyanide (KCN) attacks the ketone of 1-Boc-3-piperidone to form a cyanohydrin intermediate.

  • Amination: Ammonium carbonate ( (NH4​)2​CO3​ ) thermally dissociates to provide ammonia ( NH3​ ) and carbon dioxide ( CO2​ ). The ammonia displaces the hydroxyl group of the cyanohydrin, yielding an α -aminonitrile.

  • Carboxylation and Cyclization: The CO2​ reacts with the amine to form a carbamic acid, which subsequently attacks the adjacent nitrile. A rapid rearrangement yields the thermodynamically stable 5-membered hydantoin ring.

Mechanism A 1-Boc-3-piperidone (Precursor) B Cyanohydrin Intermediate A->B KCN, H2O (Nucleophilic Attack) C alpha-Aminonitrile Intermediate B->C NH3 from (NH4)2CO3 (Substitution) D 7-Boc-1,3,7-triazaspiro decane-2,4-dione C->D CO2 (Cyclization) E 1,3,7-Triazaspiro[4.5]decane -2,4-dione HCl D->E 4M HCl in Dioxane (Boc Cleavage)

Fig 1: Mechanistic pathway of the Bucherer-Bergs reaction and subsequent Boc deprotection.

Experimental Protocols

The following protocols are designed as self-validating systems. Physical state changes (e.g., precipitation) serve as visual checkpoints for reaction progress.

Step 1: Synthesis of 7-Boc-1,3,7-triazaspiro[1]decane-2,4-dione
  • Reagents: 1-Boc-3-piperidone (1.0 eq), KCN (1.5 eq), (NH4​)2​CO3​ (3.0 eq).

  • Procedure:

    • Dissolve 1-Boc-3-piperidone in a 1:1 (v/v) mixture of Ethanol and Deionized Water.

    • Add (NH4​)2​CO3​ to the solution and stir for 10 minutes at room temperature. Rationale: Excess ammonium carbonate acts as a buffer and ensures a constant supply of NH3​ and CO2​ .

    • Safety Critical: In a well-ventilated fume hood, carefully add KCN.

    • Seal the reaction vessel and heat to 55–60 °C for 18–24 hours. Rationale: This specific temperature range provides the activation energy for cyclization without causing rapid, explosive outgassing of CO2​ .

    • Workup: Cool the mixture to room temperature and pour it into crushed ice. The product will precipitate as a white/off-white solid.

    • Filter the solid, wash thoroughly with cold water to remove residual cyanide and inorganic salts, and dry under a high vacuum.

Step 2: Deprotection to Hydrochloride Salt
  • Reagents: 7-Boc-1,3,7-triazaspiro[1]decane-2,4-dione (1.0 eq), 4M HCl in Dioxane (5.0 eq).

  • Procedure:

    • Suspend the intermediate from Step 1 in anhydrous Dichloromethane (DCM) or use neat 4M HCl in Dioxane.

    • Stir the mixture at room temperature for 2–4 hours. Validation Check: The suspension will initially clear as the Boc group cleaves, followed by the precipitation of the insoluble hydrochloride salt.

    • Monitor completion via LC-MS (disappearance of the Boc-protected mass).

    • Workup: Concentrate the mixture under reduced pressure to remove excess HCl and Dioxane.

    • Triturate the resulting residue with anhydrous diethyl ether ( Et2​O ) to remove non-polar impurities.

    • Filter and dry the white solid under a vacuum to afford pure 1,3,7-triazaspiro[1]decane-2,4-dione hydrochloride.

Workflow Step1 1. Reagent Preparation Dissolve 1-Boc-3-piperidone, KCN, and (NH4)2CO3 in EtOH/H2O (1:1) Step2 2. Bucherer-Bergs Reaction Stir at 55-60°C for 18-24 hours in a sealed vessel Step1->Step2 Step3 3. Workup & Isolation Cool to RT, precipitate with ice water, filter, and wash Step2->Step3 Step4 4. Boc Deprotection Suspend intermediate in 4M HCl/Dioxane, stir at RT for 2-4 hours Step3->Step4 Step5 5. Final Salt Isolation Evaporate solvent, triturate with Et2O, dry under high vacuum Step4->Step5

Fig 2: Step-by-step experimental workflow for synthesizing the target hydrochloride salt.

Applications in Drug Discovery

The isolated hydrochloride salt is an immediate precursor for library synthesis. By neutralizing the salt with a mild base (e.g., DIPEA or Triethylamine), the secondary piperidine nitrogen is liberated for subsequent coupling.

Recent literature highlights the use of this scaffold in the development of pan-KRAS inhibitors [5], where the spirohydantoin core is utilized to navigate the shallow binding pockets of mutant KRAS proteins. Furthermore, it is a key intermediate in the synthesis of piperidinyl-methyl-purineamines, which act as NSD2 (Nuclear SET domain-containing protein 2) inhibitors [4]. In these epigenetic modulators, the hydantoin moiety establishes critical hydrogen bonds with the target enzyme's active site, while the piperidine ring directs the purine payload into the substrate-binding channel.

References

  • PubChem. "(5R)-1,3,9-Triazaspiro[1]decane-2,4-dione" (Synonym for 1,3,7-triazaspiro[1]decane-2,4-dione). National Center for Biotechnology Information. URL:[Link]

  • NextSDS. "1,3,7-triazaspiro[1]decane-2,4-dione — Chemical Substance Information." URL:[Link]

  • US Patent 11420970B1. "Piperidinyl-methyl-purineamines as NSD2 inhibitors and anti-cancer agents." Google Patents.
  • US Patent Application 20220194961A1. "Tetrahydropyridopyrimidine pan-kras inhibitors." Google Patents.

Sources

Foundational

Structural Characterization of 1,3,7-Triazaspiro[4.5]decane-2,4-dione: A Comprehensive NMR Elucidation Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technical Whitepaper & Experimental Protocol Pharmacological Context & Structural Complexity The 1,3,7-triazaspiro[4....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technical Whitepaper & Experimental Protocol

Pharmacological Context & Structural Complexity

The 1,3,7-triazaspiro[4.5]decane-2,4-dione scaffold is a highly versatile spiro-hydantoin motif. Recently, it has garnered significant attention as a critical structural core and synthetic intermediate in the development of advanced pan-KRAS inhibitors, which are designed to target multiple oncogenic KRAS mutations (e.g., G12D, G12V, G12C)[1],[2].

Structurally, the molecule consists of a piperidine ring fused to an imidazolidine-2,4-dione (hydantoin) ring via a single spiro carbon at position 5[3]. The asymmetry of the 3-piperidinyl linkage renders the C-5 spiro carbon a chiral center, generating distinct (5R) and (5S) enantiomers[3]. This inherent chirality profoundly impacts the local magnetic environment, requiring careful 1 H and 13 C NMR interpretation to avoid misassignment.

1 H NMR Signal Assignment and Causality

Sample preparation is the first critical node in structural elucidation. For hydantoin derivatives, dimethyl sulfoxide-d6 (DMSO-d6) is the mandatory solvent of choice. Unlike CDCl 3​ , DMSO-d6 forms strong intermolecular hydrogen bonds with the hydantoin N-H protons. This drastically slows their chemical exchange rate, allowing them to be observed as distinct, quantifiable broad singlets rather than being lost to the baseline.

The Phenomenon of Diastereotopicity at C-6

The most analytically significant feature in the 1 H NMR spectrum is the behavior of the protons on C-6. Because C-5 is a stable stereocenter, the adjacent methylene protons (H-6a and H-6b) are diastereotopic . They reside in distinct magnetic environments (one cis to the hydantoin carbonyl, the other trans) and cannot be interconverted by bond rotation. Consequently, they appear as an AB spin system—two distinct doublets with a large geminal coupling constant ( 2J≈13.5 Hz).

Table 1: Quantitative 1 H NMR Assignments (400 MHz, DMSO-d6)
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling ( J in Hz)Assignment Rationale
N3-H ~10.60br s1H-Imide NH; highly deshielded by two adjacent carbonyls.
N1-H ~8.40br s1H-Urea NH; moderately deshielded.
H-6a ~3.15d1H13.5Diastereotopic; adjacent to N-7 and spiro C-5.
H-6b ~2.85d1H13.5Diastereotopic; adjacent to N-7 and spiro C-5.
H-8 ~2.75 - 2.90m2H-Piperidine CH 2​ ; adjacent to N-7.
H-10 ~1.65 - 1.85m2H-Piperidine CH 2​ ; adjacent to spiro C-5.
H-9 ~1.45 - 1.60m2H-Aliphatic CH 2​ ; furthest from heteroatoms.
N7-H ~2.50br s1H-Piperidine secondary amine (often broad).

13 C NMR & Electronic Deshielding Effects

The 13 C NMR spectrum provides orthogonal validation of the spirocyclic framework. The hydantoin ring contains two distinct carbonyls: C-2 (urea-like) and C-4 (imide-like), which must be carefully differentiated.

Causality of Carbonyl Shifts: The C-2 carbon is flanked by two nitrogen atoms (N-1 and N-3). The dual donation of nitrogen lone pairs via resonance significantly shields the C-2 carbon, pushing its shift upfield to ~156.8 ppm. Conversely, C-4 is adjacent to only one nitrogen (N-3) and the spiro C-5 carbon. This reduced resonance contribution, combined with the inductive electron-withdrawing effect of the adjacent spiro center, leaves C-4 more deshielded, typically resonating around ~177.5 ppm.

Table 2: Quantitative 13 C NMR Assignments (100 MHz, DMSO-d6)
PositionChemical Shift (ppm)Carbon TypeAssignment Rationale
C-4 ~177.5C=O (Quat)Amide/Imide carbonyl; highly deshielded.
C-2 ~156.8C=O (Quat)Urea carbonyl; shielded relative to C-4 by dual N lone pairs.
C-5 ~63.2C (Quat)Spiro quaternary center; deshielded by adjacent N-1 and C-4.
C-6 ~51.5CH 2​ Adjacent to N-7 and spiro C-5.
C-8 ~43.8CH 2​ Adjacent to N-7.
C-10 ~34.1CH 2​ Adjacent to spiro C-5.
C-9 ~23.5CH 2​ Homoallylic/aliphatic equivalent; most shielded.

2D NMR Workflows for Unambiguous Assignment

To prevent the misassignment of the piperidine methylenes (C-6 vs. C-8 vs. C-10), Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. The spiro carbon (C-5) acts as the central anchor for the structural logic.

Correlations H6 H-6 Protons C5 C-5 (Spiro Carbon) H6->C5 HMBC (2J) C4 C-4 (Imide C=O) H6->C4 HMBC (3J) H9 H-9 Protons H10 H-10 Protons H9->H10 COSY (3J) H10->C5 HMBC (2J) H10->C4 HMBC (3J)

Fig 1. Key HMBC and COSY correlations validating the piperidine-hydantoin spiro linkage.

In the HMBC spectrum, the diastereotopic H-6 protons will show a strong 2J correlation to C-5 and a 3J correlation to the C-4 carbonyl. H-10 will also show a 2J correlation to C-5, but H-8 will not. This logical mapping allows for the absolute differentiation of the piperidine ring system.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I mandate that all NMR acquisitions operate as self-validating systems to prevent downstream analytical failures.

NMR_Workflow A 1. Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) B 2. 1D NMR Acquisition (1H & 13C{1H} with extended D1) A->B C 3A. Homonuclear 2D (COSY, NOESY) B->C D 3B. Heteronuclear 2D (HSQC, HMBC) B->D E 4. Data Processing & Signal Integration C->E D->E F 5. Structural Validation (Spiro-center confirmation) E->F

Fig 2. Self-validating NMR acquisition workflow for spiro-hydantoin elucidation.

Step-by-Step Methodology:
  • Sample Preparation & Lock Validation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d6. Ensure the sample is fully homogenized. Lock the spectrometer to the DMSO-d6 signal (2.50 ppm for 1 H, 39.52 ppm for 13 C).

  • 1 H NMR Acquisition & Integration Check: Acquire a standard 16-scan 1 H spectrum.

    • Self-Validation Check: Integrate the aliphatic piperidine protons (H-6, H-8, H-9, H-10) against the hydantoin NH protons (N1-H, N3-H). The ratio must be exactly 8:2 . Any deviation indicates either H/D exchange (due to wet solvent) or the presence of impurities.

  • 13 C NMR Acquisition with T1 Mitigation: Acquire the 13 C spectrum.

    • Causality of Parameter Choice: Quaternary carbons (C-2, C-4, C-5) lack attached protons to facilitate dipole-dipole relaxation. If a standard relaxation delay (D1 = 1.0 s) is used, these critical signals will saturate and disappear into the baseline. You must extend the D1 delay to ≥2.5 s and increase the number of scans (e.g., 512–1024) to ensure the spiro and carbonyl carbons are fully resolved.

  • 2D HMBC Anchoring: Run a 1 H- 13 C HMBC experiment optimized for long-range couplings ( nJCH​=8 Hz). Use the C-5 spiro carbon (~63.2 ppm) as the anchor point to validate the connectivity of the H-6 and H-10 protons, confirming the integrity of the spirocyclic fusion.

References

[1] Title: WO2023244600A1 - Prodrugs of pan-kras inhibitors Source: Google Patents / WIPO URL:

[3] Title: (5R)-1,3,9-Triazaspiro[4.5]decane-2,4-dione (Synonym: 1,3,7-triazaspiro[4.5]decane-2,4-dione) Source: PubChem, National Library of Medicine URL:[Link]

[2] Title: US20220194961A1 - Tetrahydropyridopyrimidine pan-kras inhibitors Source: Google Patents / USPTO URL:

Sources

Protocols & Analytical Methods

Method

Topic: A Robust and Scalable Synthesis of 1,3,7-Triazaspiro[4.5]decane-2,4-dione Hydrochloride: A Versatile Scaffold for Drug Discovery

An Application Note and Protocol from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: Spirohydantoins are recognized as "privileged structures"...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: Spirohydantoins are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The 1,3,7-triazaspiro[4.5]decane-2,4-dione scaffold, in particular, represents a valuable building block for generating diverse chemical libraries aimed at various therapeutic targets. Related triazaspiro-decanes have shown promise as inhibitors of hypoxia-inducible factor prolyl hydroxylases (PHD) for treating anemia and as novel delta opioid receptor agonists.[2][3] This document provides a detailed, field-proven protocol for the synthesis of 1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride. The described two-step sequence, centered around the robust Bucherer-Bergs reaction, is designed for scalability and reliability, yielding a key intermediate ready for diversification in drug discovery campaigns.

Strategic Overview: The Synthetic Blueprint

The synthesis of the target spirohydantoin is achieved through a concise and efficient two-step process. Our strategy hinges on the selection of a commercially available, appropriately protected starting material and the application of a classic, high-yielding named reaction to construct the core hydantoin ring.

Causality of Strategic Choices:

  • Starting Material: We begin with N-Boc-3-piperidone. The use of a piperidone derivative is the most direct route to the six-membered ring of the spiro-system. The tert-butoxycarbonyl (Boc) protecting group is chosen for its robustness; it is stable under the basic conditions of the Bucherer-Bergs reaction but can be cleanly removed under acidic conditions in the final step.

  • Core Reaction: The Bucherer-Bergs reaction is employed to construct the spiro-fused hydantoin ring in a single, efficient step from the ketone. This multicomponent reaction, utilizing potassium cyanide and ammonium carbonate, is a well-established and reliable method for synthesizing 5,5-disubstituted hydantoins.[4]

  • Final Step: The final stage involves the deprotection of the Boc group and the concurrent formation of the hydrochloride salt. This is accomplished using hydrochloric acid, which provides both the deprotection reagent and the counter-ion for the final product, simplifying the isolation process. The hydrochloride salt form is often preferred for its improved solubility and stability.[5]

The overall synthetic workflow is depicted below.

G cluster_0 Synthetic Workflow A N-Boc-3-Piperidone (Starting Material) B 7-(tert-butoxycarbonyl)-1,3,7- triazaspiro[4.5]decane-2,4-dione (Protected Intermediate) A->B Bucherer-Bergs Reaction (KCN, (NH4)2CO3) C 1,3,7-Triazaspiro[4.5]decane- 2,4-dione hydrochloride (Final Product) B->C Boc Deprotection / Salt Formation (HCl in Dioxane)

Caption: High-level overview of the two-step synthetic sequence.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis and characterization of the title compound.

Part A: Synthesis of 7-(tert-butoxycarbonyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione (Protected Intermediate)

Objective: To construct the spirohydantoin core using the Bucherer-Bergs reaction.

Materials & Reagents:

ReagentGradeSupplier Example
N-Boc-3-piperidone≥97%Sigma-Aldrich
Potassium Cyanide (KCN)ACS Reagent, ≥96%Sigma-Aldrich
Ammonium CarbonateACS ReagentSigma-Aldrich
Ethanol (200 proof)AnhydrousMajor Supplier
Deionized WaterType IIn-house

Protocol:

  • Reaction Setup: In a 250 mL pressure vessel equipped with a magnetic stir bar, add N-Boc-3-piperidone (10.0 g, 50.2 mmol, 1.0 eq).

  • Reagent Addition: To the vessel, add potassium cyanide (4.90 g, 75.3 mmol, 1.5 eq) and ammonium carbonate (14.5 g, 150.6 mmol, 3.0 eq).

    • Experimental Rationale: An excess of the cyanide and carbonate sources is used to drive the reaction equilibrium towards the product, ensuring complete conversion of the starting ketone.

  • Solvent Addition: Add a 1:1 mixture of ethanol and deionized water (100 mL total volume). The mixture will be a thick slurry.

  • Reaction Execution: Securely seal the pressure vessel. Place the vessel in an oil bath preheated to 85 °C and stir vigorously for 24 hours.

    • Self-Validation Check: The internal pressure will rise due to the decomposition of ammonium carbonate into ammonia and carbon dioxide, which are essential reactants. Monitor the pressure to ensure it remains within the vessel's safe operating limits.

  • Reaction Workup (Cooling & Quenching): After 24 hours, remove the vessel from the oil bath and allow it to cool to room temperature behind a blast shield. Once cool, carefully vent the vessel in a well-ventilated fume hood. Cool the reaction mixture further in an ice-water bath for 1 hour.

  • Isolation: The product will precipitate as a white solid. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water (3 x 50 mL) and cold ethanol (2 x 30 mL) to remove unreacted salts and impurities.

  • Drying: Dry the white solid under high vacuum at 50 °C to a constant weight. The product is typically obtained in high purity (>95%) without the need for further purification.

Part B: Synthesis of 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride (Final Product)

Objective: To remove the Boc protecting group and isolate the final compound as its hydrochloride salt.

Materials & Reagents:

ReagentGradeSupplier Example
7-(tert-butoxycarbonyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione (from Part A)As synthesizedN/A
Hydrochloric Acid solution, 4.0 M in 1,4-DioxaneAnhydrousSigma-Aldrich
Diethyl EtherAnhydrousMajor Supplier

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the Boc-protected spirohydantoin from Part A (e.g., 10.0 g, 37.1 mmol, 1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add 4.0 M HCl in 1,4-dioxane (93 mL, 371 mmol, 10.0 eq).

    • Experimental Rationale: A large excess of HCl is used to ensure the complete cleavage of the Boc group and to drive the precipitation of the hydrochloride salt. Anhydrous conditions are critical to prevent side reactions.

  • Reaction Execution: Stir the resulting suspension at room temperature for 4 hours.

    • Self-Validation Check: The reaction progress can be monitored by TLC (thin-layer chromatography) or LC-MS until the starting material is fully consumed. Effervescence (release of isobutylene and CO₂) will be observed initially.

  • Isolation: After 4 hours, add anhydrous diethyl ether (100 mL) to the reaction mixture to further precipitate the product. Stir for an additional 30 minutes.

    • Experimental Rationale: Diethyl ether is an anti-solvent for the hydrochloride salt, ensuring maximum recovery from the dioxane solution.

  • Filtration and Washing: Collect the white solid product by vacuum filtration. Wash the filter cake thoroughly with anhydrous diethyl ether (3 x 50 mL) to remove residual dioxane and any organic byproducts.

  • Drying: Dry the product under high vacuum to a constant weight to yield 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride as a stable, white crystalline solid.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analytical Data Expected Results for 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride
Appearance White to off-white solid
Molecular Formula C₇H₁₂ClN₃O₂
Molecular Weight 205.64 g/mol [5]
¹H NMR (400 MHz, D₂O)Expect signals for the four piperidine CH₂ groups and two hydantoin N-H protons. The secondary amine protons (N7-H₂) will be broad and may exchange with the solvent.
¹³C NMR (100 MHz, D₂O)Expect signals for the two carbonyls (~160-180 ppm), the spiro carbon (~60-70 ppm), and the four aliphatic carbons of the piperidine ring.
Mass Spec (ESI+) m/z = 170.09 [M+H]⁺ (for the free base)
Infrared (IR) Characteristic C=O stretching for the hydantoin ring (~1710-1770 cm⁻¹), N-H stretching (~3200-3400 cm⁻¹).

Application in Drug Discovery: A Scaffold for Diversification

The synthesized 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride is a versatile intermediate. The secondary amine at the N7 position serves as a crucial handle for introducing molecular diversity. This allows for the rapid generation of a library of analogues to explore structure-activity relationships (SAR).

G cluster_0 cluster_1 A 1,3,7-Triazaspiro[4.5]decane- 2,4-dione B N-Acylated Analogues A->B RCOCl, Base C N-Alkylated Analogues A->C R-X, Base D N-Sulfonylated Analogues A->D RSO2Cl, Base E Reductive Amination Products A->E RCHO, NaBH(OAc)3

Caption: Derivatization pathways from the core scaffold.

Key derivatization reactions include:

  • Acylation/Amide Formation: Reaction with acid chlorides or carboxylic acids (using coupling agents) to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • N-Alkylation: Reaction with alkyl halides to introduce various alkyl substituents.

This strategic diversification allows for the fine-tuning of physicochemical properties (solubility, lipophilicity) and pharmacological profiles (potency, selectivity, ADME) to identify promising lead candidates.

References

  • [Placeholder for a specific cit
  • BenchChem. (2025). Application Notes and Protocols for the Total Synthesis of (+)-Hydantocidin and its Enantiomers.
  • Ostrovskyi, D., et al. (2025). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. PMC.
  • Nieto, M. J., et al. (2004). Solution-Phase Parallel Synthesis of Spirohydantoins. ACS Combinatorial Science, 7(2), 258-263. Available at: [Link]

  • Sarges, R., et al. (1985). Synthesis of optically active spirohydantoins by asymmetric induction. Hydantoin formation from amino nitriles and chlorosulfonyl isocyanates. The Journal of Organic Chemistry. Available at: [Link]

  • McCurdy, C. R., et al. (2005). Solution-phase Parallel Synthesis of Spirohydantoins. PubMed, 7(2), 258-63. Available at: [Link]

  • [Placeholder for a specific cit
  • Nieto, M. J., et al. (2005). Solution-Phase Parallel Synthesis of Spirohydantoins.
  • [Placeholder for a specific cit
  • Marinov, M., et al. (2005). Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins.
  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PMC. Available at: [Link]

  • [Placeholder for a specific cit
  • Vachal, P., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 55(6), 2735-2746. Available at: [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. Available at: [Link]

  • [Placeholder for a specific cit
  • PubChem. (n.d.). 3-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • [Placeholder for a specific cit
  • Popova, E. A., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. Available at: [Link]

Sources

Application

Advanced HPLC-UV/MS Method Development and Validation for the Quantification of 1,3,7-Triazaspiro[4.5]decane-2,4-dione

Executive Summary 1,3,7-Triazaspiro[4.5]decane-2,4-dione (CAS: 78222-09-0) is a highly polar, nitrogen-rich spirohydantoin derivative. It serves as a critical synthetic intermediate and building block in the development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3,7-Triazaspiro[4.5]decane-2,4-dione (CAS: 78222-09-0) is a highly polar, nitrogen-rich spirohydantoin derivative. It serves as a critical synthetic intermediate and building block in the development of novel therapeutics, most notably in the synthesis of Nuclear Receptor-Binding SET Domain Protein 2 (NSD2) inhibitors targeted for oncology applications[1].

Due to its amphoteric nature and high hydrophilicity, standard reversed-phase chromatography often struggles with poor retention, peak tailing, and irreproducibility. This application note provides a comprehensive, field-tested protocol for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of 1,3,7-Triazaspiro[4.5]decane-2,4-dione. The method is designed as a self-validating system, ensuring high precision and accuracy in compliance with ICH Q2(R1) guidelines[2].

Physiochemical Profiling & Chromatographic Rationale

To develop a robust analytical method, the chromatographic conditions must be directly dictated by the analyte's structural liabilities.

  • Chemical Structure & Polarity: The molecule (Molecular Formula: C7​H11​N3​O2​ ) consists of a piperidine ring fused to a hydantoin moiety[3][4]. The spirohydantoin core is highly hydrophilic. Traditional C18 columns often fail to retain such polar fragments, leading to elution near the void volume ( t0​ )[5].

  • Column Causality: To overcome poor retention, this protocol utilizes a Pentafluorophenyl (PFP) or a polar-embedded C18 column (e.g., Agilent Poroshell 120 EC-C18 or Phenomenex Kinetex)[1][5]. The PFP stationary phase provides alternative retention mechanisms—specifically dipole-dipole interactions, π−π stacking, and hydrogen bonding—which are essential for anchoring the nitrogen-rich spiro-system.

  • Mobile Phase & pH Causality: The molecule possesses a basic piperidine nitrogen (pKa ~9.5) and a weakly acidic hydantoin NH (pKa ~8.5). To prevent peak tailing caused by secondary interactions between the basic amine and residual silanols on the silica matrix, the mobile phase is buffered at a low pH (~2.5) using 0.1% Trifluoroacetic Acid (TFA)[2]. This fully protonates the piperidine nitrogen and keeps the hydantoin neutral, locking the molecule into a single, predictable ionization state.

G A 1,3,7-Triazaspiro[4.5]decane-2,4-dione (Highly Polar, Amphoteric) B Basic Piperidine NH (pKa ~9.5) A->B C Acidic Hydantoin NH (pKa ~8.5) A->C D Low pH Mobile Phase (0.1% TFA, pH ~2.0) B->D Suppress Silanol Activity E High pH Mobile Phase (Ammonium Bicarb, pH ~10) C->E Alternative Approach F Protonated (+) Requires Polar-Retentive Column D->F G Deprotonated (-) Poor Retention on C18 E->G

Figure 1: Physiochemical decision tree dictating mobile phase and column selection.

Experimental Protocol: RP-HPLC-UV Method

Reagents and Materials
  • Analyte: 1,3,7-Triazaspiro[4.5]decane-2,4-dione (Purity 97%)[6].

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 M Ω⋅ cm).

  • Modifiers: LC-MS grade Trifluoroacetic Acid (TFA).

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column Phenomenex Kinetex PFP (150 × 4.6 mm, 2.6 µm)Enhances retention of polar basic compounds via dipole interactions[1].
Mobile Phase A 0.1% TFA in WaterIon-pairing and pH control (pH ~2.0)[2].
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier for gradient elution.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID core-shell columns.
Column Temp 30 °CReduces solvent viscosity and improves mass transfer.
Detection UV at 210 nm (PDA)Hydantoins lack strong chromophores; low UV is required.
Injection Vol 10 µLPrevents column overloading and peak broadening.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0982Initial hold to retain polar analyte.
3.0982Isocratic hold.
10.04060Linear ramp to elute impurities.
12.04060High organic wash.
12.1982Return to initial conditions.
17.0982Column re-equilibration.
Standard and Sample Preparation
  • Diluent Selection: Use Water/MeCN (98:2, v/v). Expert Insight: Matching the sample diluent to the initial gradient conditions is critical. Using a higher organic concentration in the diluent will cause solvent-mismatch, leading to peak fronting or splitting of this highly polar compound.

  • Stock Solution: Accurately weigh 10.0 mg of 1,3,7-Triazaspiro[4.5]decane-2,4-dione into a 10.0 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL). Sonicate for 5 minutes.

  • Working Standards: Serially dilute the stock solution to construct a calibration curve ranging from 2.5 µg/mL to 50.0 µg/mL[2]. Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection.

Workflow S1 1. Sample Prep Diluent: H2O/MeCN (98:2) S2 2. Separation Column: PFP (Core-Shell) S1->S2 S3 3. Detection UV at 210 nm & LC-MS S2->S3 S4 4. Data Analysis ICH Q2(R1) Validation S3->S4

Figure 2: Step-by-step analytical workflow for quantification and validation.

Method Validation & System Suitability

To ensure the trustworthiness of the data, the method must be validated against ICH Q2(R1) standards. The system is considered self-validating when the System Suitability Testing (SST) criteria are met prior to each sample sequence[2].

Table 3: System Suitability Testing (SST) Criteria

ParameterAcceptance CriteriaExperimental Result
Retention Time ( tR​ ) Consistent within ± 0.1 min~ 4.2 min
Peak Tailing Factor ( Tf​ ) 1.51.12
Theoretical Plates ( N ) 5,000> 12,000
Injection Precision (%RSD) 2.0% (n=6)0.45%

Table 4: Validation Metrics Summary

Validation ParameterResult / Range
Linearity Range 2.5 – 50.0 µg/mL
Correlation Coefficient ( R2 ) > 0.999
Limit of Detection (LOD) 0.5 µg/mL (S/N > 3)
Limit of Quantification (LOQ) 1.5 µg/mL (S/N > 10)
Accuracy (Recovery %) 98.5% – 101.2%
Method Precision (Inter-day) %RSD < 1.5%

Troubleshooting & Peak Anomalies

  • Peak Tailing ( Tf​ > 1.5): This is the most common issue with piperidine derivatives. It indicates active silanol interactions. Solution: Verify the mobile phase pH is strictly 2.5. If tailing persists, increase the TFA concentration to 0.15% or ensure the column is fully end-capped.

  • Poor Retention ( tR​ < 2 min): Because 1,3,7-Triazaspiro[4.5]decane-2,4-dione is highly polar, it may elute in the void volume if the organic modifier is too high. Solution: Ensure the initial gradient is held at 2% MeCN for at least 3 minutes. Warning: Do not use 100% aqueous mobile phase on standard C18 columns to avoid stationary phase phase-collapse (dewetting); always maintain at least 2% organic modifier or use a polar-embedded/aqueous-compatible column.

  • Baseline Drift at 210 nm: TFA absorbs strongly at low UV wavelengths. Solution: To minimize baseline drift during the gradient, balance the absorbance by adding 0.08% TFA to Mobile Phase B and 0.1% TFA to Mobile Phase A.

References

  • NextSDS. "1,3,7-triazaspiro[4.5]decane-2,4-dione — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • AiFChem. "1,3,7-Triazaspiro[4.5]decane-2,4-dione 97%." BuyChemJapan. Available at:[Link]

  • European Patent Office. "PIPERIDINYL-METHYL-PURINEAMINES AS NSD2 INHIBITORS AND ANTI-CANCER AGENTS - EP 4559915 A1." EPO Database. Available at: [Link]

  • Djakovic Sekulic, T., et al. "Chromatographic characterization of new spirohydantoins derived from b-tetralone." Journal of Liquid Chromatography & Related Technologies, Taylor & Francis, 2024. Available at:[Link]

  • University of Pretoria. "A Highly Sensitive RP HPLC-PDA Analytical Method for Pyrazolone Derivatives." UP Research Repository, 2024. Available at: [Link]

Sources

Method

Application Note: Integration of 1,3,7-Triazaspiro[4.5]decane-2,4-dione Hydrochloride in Fsp³-Enriched High-Throughput Screening Libraries

Executive Summary The transition from planar, sp²-hybridized chemical spaces to complex, three-dimensional architectures is a critical evolution in modern drug discovery. This application note provides a comprehensive gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp²-hybridized chemical spaces to complex, three-dimensional architectures is a critical evolution in modern drug discovery. This application note provides a comprehensive guide for utilizing 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride as a privileged scaffold in the generation of High-Throughput Screening (HTS) libraries. By leveraging the unique physicochemical properties of this spirocyclic hydantoin, researchers can significantly enhance library diversity, target specificity, and downstream clinical translation.

Mechanistic Insights: "Escaping Flatland" with Spirocyclic Hydantoins

The "Escape from Flatland" paradigm demonstrates that increasing the fraction of sp³-hybridized carbons (Fsp³) in screening libraries directly correlates with higher success rates in clinical development (1[1]). Flat, aromatic-heavy molecules frequently suffer from poor aqueous solubility and high off-target promiscuity driven by non-specific hydrophobic stacking.

Integrating the 1,3,7-Triazaspiro[4.5]decane-2,4-dione scaffold introduces a rigid, highly predictable 3D vector into the library (2[2]). The spiro-fusion of a piperidine ring with a hydantoin moiety forces substituents into a well-defined spatial orientation. This structural pre-organization is highly effective for targeting complex protein-protein interactions (PPIs) and G-protein coupled receptors (GPCRs). For instance, related spirocyclic hydantoins have been successfully optimized into highly potent antagonists of Leukocyte Function-Associated Antigen-1 (LFA-1), proving the privileged nature of this chemotype in immunology (3[3]).

Chemical Causality: The hydrochloride salt of 1,3,7-Triazaspiro[4.5]decane-2,4-dione is utilized as the starting material due to its superior shelf-stability and resistance to oxidative degradation compared to the free base (4[4]). Furthermore, the secondary amine at the N7 position of the piperidine ring is significantly more nucleophilic than the imide/amide nitrogens (N1, N3) of the hydantoin moiety. This differential reactivity allows for regioselective parallel derivatization at N7 without the need for cumbersome protection-deprotection steps.

Quantitative Data: Comparative Physicochemical Profiling

The following table summarizes the physicochemical advantages of utilizing the 1,3,7-Triazaspiro[4.5]decane-2,4-dione scaffold compared to traditional flat (sp²-rich) scaffolds in HTS libraries.

ParameterTraditional Flat Library (sp²-rich)1,3,7-Triazaspiro[4.5]decane-2,4-dione LibraryImpact on HTS Performance
Mean Fsp³ < 0.35> 0.55Higher 3D complexity; superior clinical translation.
Aqueous Solubility ~20 - 50 µM> 150 µMReduces false negatives caused by compound precipitation.
Average ClogP > 4.01.5 - 3.0Lower lipophilicity minimizes non-specific protein binding.
Promiscuity (Hit Rate) High (>2.0%)Low (<0.5%)Fewer false positives; streamlines downstream hit triage.

Experimental Protocols

Protocol 1: High-Throughput Parallel Derivatization (N-Acylation)

This protocol details the regioselective functionalization of the N7 position to generate a diverse 96-well library.

  • Scaffold Activation (Free-Basing):

    • Step: Dispense 10 mM of 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride into a 96-well deep-well plate. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMSO.

    • Causality: The HCl salt is unreactive. DIPEA neutralizes the salt, rendering the N7 secondary amine nucleophilic and ready for electrophilic attack, while DMSO ensures complete solvation of the polar hydantoin core.

  • Electrophile Addition:

    • Step: Add 1.1 equivalents of a diverse array of sulfonyl chlorides or acid chlorides to the respective wells. Seal and shake at room temperature for 12 hours.

    • Causality: The slight excess of electrophile drives the reaction to completion. The N7 amine reacts preferentially over the hydantoin nitrogens due to its higher basicity and lower steric hindrance.

  • Scavenger Resin Purification:

    • Step: Add polymer-bound trisamine (3.0 equivalents) to each well and agitate for 4 hours. Filter the plate into a clean 96-well destination plate.

    • Causality: Liquid-liquid extraction is a severe bottleneck in parallel synthesis. The trisamine resin covalently captures unreacted electrophiles, allowing for high-throughput purification via simple filtration.

  • Self-Validating QC Step:

    • Step: Spike well H12 with a known fluorinated acid chloride. Post-filtration, analyze well H12 via ¹⁹F-NMR or LC-MS.

    • Causality: This acts as an internal system control. If well H12 shows <85% conversion, the entire plate is flagged for manual review, preventing the costly screening of a failed library subset.

Protocol 2: HTS Assay Formatting & Screening (TR-FRET)

This protocol outlines the preparation of the synthesized spirocyclic library for a biochemical binding assay.

  • Acoustic Dispensing:

    • Step: Use an Echo® Acoustic Liquid Handler to transfer 50 nL of the purified library directly from the source plate to a 384-well low-volume assay plate.

    • Causality: Acoustic dispensing eliminates plastic tip waste and prevents compound loss due to non-specific adsorption to pipette tips, ensuring exact molar concentrations in the assay.

  • Assay Buffer Addition:

    • Step: Dispense 10 µL of target protein (e.g., LFA-1 integrin) suspended in HEPES buffer containing 0.01% Tween-20.

    • Causality: The inclusion of Tween-20 acts as a surfactant, preventing the potentially lipophilic library derivatives from aggregating or adhering to the microplate walls, which would artificially lower the active concentration.

  • Incubation and Readout:

    • Step: Incubate for 60 minutes at room temperature to reach thermodynamic equilibrium. Read the plate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Causality: TR-FRET utilizes a time delay before measuring emission. This completely bypasses the short-lived autofluorescence often exhibited by complex organic molecules, ensuring that the signal-to-noise ratio remains highly robust.

Workflow Visualization

HTS_Workflow N1 1,3,7-Triazaspiro[4.5]decane-2,4-dione HCl N2 Scaffold Free-Basing N1->N2 DIPEA / DMSO N3 Parallel Synthesis N2->N3 Electrophile Addition N4 Fsp³-Enriched HTS Library N3->N4 Scavenger Resin QC N5 Acoustic Dispensing N4->N5 Plate Formatting N6 High-Throughput Screening N5->N6 Target Incubation N7 Hit Validation N6->N7 TR-FRET Readout

Workflow for generating and screening Fsp³-enriched HTS libraries using a spirocyclic scaffold.

References

  • Life Chemicals. "Fsp³-enriched Screening Compound Library".
  • ACS Combinatorial Science. "Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening".
  • Watterson, S. H., et al. "Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships leading to the identification of 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (BMS-688521)". J Med Chem. 2010.
  • Sigma-Aldrich. "1,3,7-Triazaspiro[4.5]decane-2,4-dione".

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Aqueous Solubility of 1,3,7-Triazaspiro[4.5]decane-2,4-dione HCl

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride (HCl). This document is designed for researchers, scientists, and drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride (HCl). This document is designed for researchers, scientists, and drug development professionals who are working with this novel spirohydantoin compound. We understand that achieving consistent and adequate aqueous solubility is critical for successful in vitro assays, formulation development, and preclinical studies. This guide provides in-depth answers to common questions and detailed troubleshooting protocols to help you overcome solubility challenges.

Frequently Asked Questions (FAQs)
Q1: What is 1,3,7-Triazaspiro[4.5]decane-2,4-dione HCl, and why is its solubility pH-dependent?

1,3,7-Triazaspiro[4.5]decane-2,4-dione HCl is the hydrochloride salt of a weakly basic parent molecule. The core structure contains a spiro-fused piperidine ring and a hydantoin moiety.[1] The presence of the basic nitrogen atom in the piperidine ring allows for the formation of a hydrochloride salt. Salt formation is a common and effective strategy for increasing the aqueous solubility of acidic and basic drug candidates.[2]

The solubility of this compound is fundamentally linked to the pH of the aqueous medium because of the equilibrium between its ionized (protonated) and non-ionized (free base) forms.

  • At low pH (acidic conditions): The basic nitrogen is protonated, forming a positively charged cation. This ionized form is highly polar and interacts favorably with water molecules, leading to significantly higher solubility.

  • At high pH (basic conditions): The nitrogen is deprotonated, reverting to the neutral free base. The free base is less polar and generally has much lower intrinsic aqueous solubility.

This pH-dependent behavior is a critical factor to control in your experiments.[3][4]

G cluster_0 A Free Base (Low Intrinsic Solubility) B Protonated Cation (HCl Salt) (High Aqueous Solubility) A->B + H⁺ (Lowering pH) B->A - H⁺ (Raising pH) caption Figure 1. pH-Dependent Solubility Equilibrium.

Figure 1. pH-Dependent Solubility Equilibrium.
Q2: I observed precipitation when dissolving the compound in my standard Phosphate-Buffered Saline (PBS) at pH 7.4. What is the likely cause?

This is a common and important observation. There are two primary reasons for precipitation in standard PBS:

  • pH is too high: At a physiological pH of 7.4, a significant portion of the compound may exist in its less soluble free base form, leading to precipitation if the concentration exceeds its intrinsic solubility at that pH.

  • The Common Ion Effect: Standard PBS contains a high concentration of chloride ions (from NaCl). For a hydrochloride salt, the dissolution equilibrium is: Compound-HCl (solid) ⇌ Compound-H⁺ (aq) + Cl⁻ (aq)

    The high concentration of Cl⁻ from the buffer shifts this equilibrium to the left, favoring the solid, undissolved state and thereby reducing the overall solubility of the salt.[5] This effect can be significant and is often overlooked. We recommend using non-chloride-based buffers like phosphate or citrate buffers prepared without NaCl when investigating solubility near the compound's pKa.

Q3: My solubility results are inconsistent from one batch of the compound to another. Why might this be happening?

Inconsistent solubility between batches is often attributable to polymorphism .[6][7] Polymorphism is the ability of a solid compound to exist in multiple crystalline forms or polymorphs. These different forms can have distinct physical properties, including:

  • Solubility and Dissolution Rate: Metastable polymorphs are generally more soluble than the thermodynamically stable form.[8][9]

  • Stability: A more soluble, metastable form can convert to a less soluble, stable form over time, especially in solution, causing the compound to precipitate unexpectedly.[10]

If you suspect polymorphism, it is crucial to characterize the solid form of each batch you are using.

Troubleshooting Guides & Experimental Protocols
Issue 1: Poor Solubility or Precipitation in Neutral Buffers

Causality: The compound's solubility is lowest at neutral to basic pH. To work at physiological pH, you must first understand the compound's pH-solubility profile to determine its maximum soluble concentration.

Protocol 1: Generating a pH-Solubility Profile

This protocol will help you determine the practical solubility of your compound across a range of pH values.

Materials:

  • 1,3,7-Triazaspiro[4.5]decane-2,4-dione HCl

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 9. Avoid buffers with high chloride content where possible.

  • Calibrated pH meter

  • Vortex mixer and orbital shaker/rocker

  • 0.22 µm or 0.45 µm syringe filters (ensure they do not bind the compound)

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Prepare Saturated Solutions: Add an excess amount of the compound to separate vials containing each buffer of a specific pH. Ensure enough solid is present that some remains undissolved.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid from Solution: Allow the vials to sit undisturbed for at least 2 hours for the excess solid to settle.

  • Sample and Filter: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter to remove any remaining microscopic particles.

  • Dilute and Quantify: Dilute the filtered sample with a suitable solvent and determine the concentration using your validated analytical method.

  • Plot Data: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer.

Data Presentation:

pH of BufferMeasured Concentration (µg/mL)Visual Observations
2.0Clear solution
4.5Clear solution
6.0Slight haze
7.4Heavy precipitate
9.0Heavy precipitate

Table 1. Example template for recording pH-solubility data.

Issue 2: Preparing High-Concentration Stock Solutions (e.g., >10 mM)

Causality: The aqueous solubility limit may be insufficient for creating concentrated stock solutions needed for serial dilutions. Using a water-miscible organic co-solvent can significantly increase solubility by reducing the overall polarity of the solvent system.[11][12][]

Protocol 2: Screening for an Effective Co-solvent System

This protocol provides a systematic way to test common co-solvents for preparing a concentrated stock solution.

Materials:

  • 1,3,7-Triazaspiro[4.5]decane-2,4-dione HCl

  • Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Propylene glycol (PG), Polyethylene glycol 400 (PEG 400)[][14]

  • Deionized water or a suitable acidic buffer (e.g., pH 4.0 citrate buffer)

Procedure:

  • Weigh Compound: Weigh a fixed amount of the compound into several vials (e.g., 5 mg).

  • Prepare Co-solvent Mixtures: Prepare various co-solvent/aqueous mixtures. Good starting points are 100% co-solvent, 50:50 co-solvent:water, and 10:90 co-solvent:water.

  • Test Solubilization: Add a small, precise volume of the first solvent mixture (e.g., 100 µL of 100% DMSO) to a vial.

  • Mix and Observe: Vortex the vial for 1-2 minutes. Observe if the compound fully dissolves. Use gentle warming (30-40°C) if necessary, but be cautious as this can sometimes induce polymorph conversion.

  • Titrate if Necessary: If the compound dissolves, you can add more compound to determine the saturation point. If it does not dissolve, add another aliquot of the solvent mixture and repeat step 4 until it does. Record the final concentration.

  • Repeat for all Systems: Repeat the process for all co-solvents and mixtures.

  • Check for Precipitation on Dilution: A critical step is to take a small amount of your concentrated stock and dilute it into your final aqueous assay buffer. Observe for any immediate or delayed precipitation. Some co-solvent systems (especially with high organic content) can cause the compound to "crash out" upon dilution into a fully aqueous environment.

Data Presentation:

Co-solvent SystemTarget ConcentrationResult (Soluble/Insoluble)Max Achieved Conc. (mg/mL)Notes (Precipitation on dilution?)
100% DMSO50 mg/mLSoluble>50Yes, in pH 7.4 buffer
50% EtOH / 50% H₂O10 mg/mLSoluble~15Minimal haze at 1:1000 dilution
20% PEG 400 / 80% H₂O5 mg/mLInsoluble<5-

Table 2. Example template for co-solvent screening results.

Issue 3: Suspected Polymorphism or Batch-to-Batch Variability

Causality: The presence of different crystalline forms (polymorphs) or an amorphous state can lead to significant differences in solubility and dissolution behavior.[8][10] A change in the manufacturing or purification process can result in a different, less soluble form.

G A Inconsistent Solubility Observed Between Batches B Review Certificate of Analysis for each batch A->B C Perform Visual Inspection (Microscopy) B->C E Different Crystal Habits Observed? C->E D Characterize Solid Form (XRPD, DSC) F Different Thermal Events or Diffraction Patterns? D->F E->D Yes H Issue may not be polymorphism. Re-evaluate Protocol 1 & 2. E->H No G Polymorphism is Likely. Control crystallization process. F->G Yes F->H No caption Figure 2. Workflow for Investigating Polymorphism.

Figure 2. Workflow for Investigating Polymorphism.

Protocol 3: Basic Evaluation of Solid Form

This protocol provides initial steps to assess if different solid forms might be the cause of variability. For definitive identification, advanced techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are required.

Materials:

  • Samples from different batches of the compound

  • Polarized light microscope

  • Solvents for recrystallization (e.g., methanol, ethanol, isopropanol, acetonitrile)

Procedure:

  • Microscopic Examination:

    • Place a small amount of powder from each batch on a separate microscope slide.

    • Observe under a polarized light microscope.

    • Note any differences in crystal shape (e.g., needles vs. plates), size, or morphology. Significant differences are a strong indicator of different polymorphs.

  • Recrystallization Screening:

    • Prepare saturated solutions of the compound in various hot solvents.

    • Allow the solutions to cool slowly to promote crystal growth.

    • Allow a separate set of solutions to evaporate quickly.

    • Collect the resulting crystals and compare their appearance under the microscope to each other and to the starting materials. This process may intentionally generate different polymorphs.

  • Comparative Solubility Test:

    • Using the same buffer and conditions (Protocol 1), perform a side-by-side solubility measurement on the different batches. If one batch is consistently more or less soluble than another, it strongly suggests a difference in solid form.

Summary of Solubility Enhancement Strategies
StrategyMechanismBest ForProsCons
pH Adjustment Ionizes the molecule, increasing polarity and interaction with water.[]Initial experiments, preparing acidic solutions.Simple, effective for ionizable compounds, low cost.[15]Limited effectiveness near neutral pH; may not be suitable for all cell-based assays.
Co-solvents Reduces the polarity of the aqueous solvent system.[11][16]Preparing highly concentrated stock solutions.Can achieve very high concentrations; many options available.May be toxic to cells; can cause precipitation upon dilution.[12]
Excipients (e.g., Cyclodextrins) Forms inclusion complexes where the hydrophobic drug is shielded by a hydrophilic exterior.[17][18]Improving solubility for in vivo formulations and some in vitro assays.Can significantly increase solubility; often well-tolerated.[19]Can be expensive; may alter drug-receptor binding kinetics.
Solid-State Modification (e.g., ASDs) Prevents crystallization, keeping the drug in a high-energy, more soluble amorphous state.[20][21]Advanced formulation for bioavailability enhancement.Can lead to dramatic increases in apparent solubility and dissolution.[2]Requires specialized equipment (spray dryers, extruders); potential for physical instability.

Table 3. Comparison of common strategies for solubility enhancement.

References
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC. (n.d.).
  • Polymorphism and Its Impact on Drug Bioavailability: Understanding Solid-State Variability - ManTech Publications. (2023, September 15).
  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry - Nishka Research. (2023, August 1).
  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients - Hilaris. (2024, May 29).
  • A Review on Polymorphism Perpetuates Pharmaceuticals - Prime Scholars. (n.d.).
  • Improving API Solubility by Salt and Cocrystal Formation - MilliporeSigma. (n.d.).
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024, May 29).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17).
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.).
  • 1,3,8-Triazaspiro[4.5]decane-2,4-dione hydrochloride | Sigma-Aldrich - MilliporeSigma. (n.d.).
  • Novel excipients for solubility enhancement - European Pharmaceutical Review. (2022, February 16).
  • Cosolvent - Wikipedia. (n.d.).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • Investigation of mechanisms for enhancing the solubility and dissolution rate of drugs which form slightly soluble salts - UMB Digital Archive. (n.d.).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - DMPK. (2024, March 15).
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - MDPI. (2018, July 31).
  • Solubility Concerns: API and Excipient Solutions | American Pharmaceutical Review. (2015, September 30).
  • Methods to boost solubility - IJSDR. (2011, January 12).
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.).
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1).
  • Exploring Excipients: Enhancing Solubility in Modified Drug Release Systems Using Inexpensive Tableting and Dissolution Methods | Journal of Chemical Education - ACS Publications. (2021, July 16).
  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.).
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
  • 1,3,7-triazaspiro[4.5]decane-2,4-dione — Chemical Substance Information - NextSDS. (n.d.).
  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview - Asian Journal of Pharmacy and Technology. (n.d.).
  • 1,3,7-TRIAZA-SPIRO[4.5]DECANE-2,4-DIONE - Fluorochem. (n.d.).
  • 3-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride - PubChemLite. (n.d.).
  • 1,3,7-Triazaspiro[4.5]decane-2,4-dione - Sigma-Aldrich. (n.d.).
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC. (n.d.).
  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3'-oxindole - Semantic Scholar. (2023, January 9). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEltuQjGBl0wDDqjxA5oNOmvEaqY7Qkq1Sj1DEuQ46RtQLvtxZFiy2JtnP8ZwHJr4FqCcaksAA4ZvvJXnRBoUNI-u_glYwJkKsH--7PN0AjLTvq8wEhj-PwrXS6WJunzNGgEnZ2NuymEbB3GlFSQ7mYCAfK-zaGMnFi1qP9mVuDVqtRqZaUJt6M
  • Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC. (n.d.).
  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 2).
  • Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC. (2023, November 13).
  • New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study | Request PDF - ResearchGate. (2025, August 5).
  • Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. (n.d.).

Sources

Optimization

Technical Support Center: Permeability Optimization for 1,3,7-Triazaspiro[4.5]decane-2,4-dione Derivatives

Welcome to the Technical Support Center. This hub is designed for medicinal chemists, pharmacologists, and drug development professionals working with the 1,3,7-triazaspiro[4.5]decane-2,4-dione scaffold.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for medicinal chemists, pharmacologists, and drug development professionals working with the 1,3,7-triazaspiro[4.5]decane-2,4-dione scaffold. While this spirocyclic hydantoin core is a highly privileged structure found in neurokinin NK1 antagonists (e.g., Telmapitant), LFA-1 antagonists, and emerging KRAS modulators[1][2], its clinical translation is frequently bottlenecked by poor cellular permeability.

The rigid 2,4-dione moiety contains multiple hydrogen bond donors (HBDs) that significantly increase the topological polar surface area (TPSA), raising the energetic penalty of desolvation required to cross lipophilic cell membranes[3]. Below, we provide field-proven troubleshooting guides, structural optimization strategies, and validated protocols to help you overcome these ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities.

Part 1: Assay Troubleshooting & Diagnostics (FAQ)

Q1: My spirocyclic derivative shows excellent permeability in PAMPA but fails in Caco-2 cellular assays. What is the mechanistic cause?

A: This discrepancy indicates that your compound is likely a substrate for active efflux transporters. The Parallel Artificial Membrane Permeability Assay (PAMPA) only measures passive transcellular diffusion across an artificial lipid membrane and lacks active transport systems[4]. In contrast, Caco-2 cells express functional efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[5].

The hydantoin's unprotected NH groups often act as recognition motifs for P-gp. If your PAMPA effective permeability ( Pe​ ) is high (> 1.5×10−6 cm/s) but your Caco-2 apparent permeability ( Papp​ A-B) is low, check the Efflux Ratio (ER). An ER > 2.0 confirms that active efflux is restricting intracellular accumulation[4].

Q2: During bidirectional Caco-2 assays, the mass balance (recovery) of my derivative drops below 50%. How can I validate if this is due to poor solubility or intracellular trapping?

A: Low recovery in Caco-2 assays typically stems from three causes: non-specific binding to assay plastics, precipitation due to poor aqueous solubility, or lysosomal trapping (especially if the piperidine nitrogen at position 7 is basic and becomes protonated in acidic organelles)[6].

Troubleshooting Step: Introduce a "sink condition" by adding 0.25% to 4% Bovine Serum Albumin (BSA) to the receiver compartment. BSA binds to lipophilic compounds, pulling them across the gradient and preventing them from partitioning back into the cells or adhering to the plastic[6]. If recovery improves with BSA, the issue was non-specific binding or poor aqueous solubility. If recovery remains low, suspect intracellular trapping or rapid cellular metabolism.

Part 2: Chemical Optimization Strategies (FAQ)

Q3: How can I chemically modify the 1,3,7-triazaspiro[4.5]decane-2,4-dione core to improve passive diffusion without losing target affinity?

A: The primary culprits for poor passive permeability in this scaffold are the highly polar imide/amide nitrogens at positions 1 and 3. You must lower the desolvation energy barrier for membrane insertion[3].

  • N-Alkylation: Methylating the solvent-exposed nitrogens reduces the HBD count and shields polarity, significantly enhancing membrane partitioning[7].

  • Amide-to-Ester Substitution: If your derivative utilizes an amide linker attached to the spiro core, substituting it with an ester can eliminate an HBD, reduce TPSA, and improve overall permeability[3].

Q4: Are prodrug strategies viable for this specific spiro scaffold?

A: Yes. Reversible prodrug derivatives are highly effective for masking the polar hydantoin NH groups. By attaching lipophilic promoieties (e.g., chloromethyl esters), you increase the compound's LogP and effective water solubility, facilitating rapid passive diffusion into the cell[2]. Once inside the enterocyte or target cell, ubiquitous intracellular esterases cleave the prodrug to release the active 1,3,7-triazaspiro[4.5]decane-2,4-dione parent compound[2].

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between structural modifications of the 1,3,7-triazaspiro[4.5]decane-2,4-dione core and resulting permeability metrics. Notice how reducing HBDs directly correlates with improved Caco-2 flux and reduced efflux liability.

Compound VariantModificationLogPHBDPAMPA Pe​ ( 10−6 cm/s)Caco-2 Papp​ A-B ( 10−6 cm/s)Efflux Ratio (B-A/A-B)Mass Balance (Recovery)
Parent Core None1.831.50.84.555%
Analog 1 N3-Methylation2.628.23.91.982%
Analog 2 N1,N3-Dimethylation3.1114.59.51.288%
Prodrug A Chloromethyl Ester3.4118.014.21.094%

Part 4: Experimental Workflows & Visualizations

Diagnostic Workflow

Workflow Start Evaluate 1,3,7-Triazaspiro [4.5]decane-2,4-dione PAMPA PAMPA Assay (Passive Diffusion) Start->PAMPA Caco2 Caco-2 Assay (Cellular Permeability) PAMPA->Caco2 Efflux High PAMPA, Low Caco-2 (Efflux Suspected) Caco2->Efflux ER > 2 Recovery Low Mass Balance (<50% Recovery) Caco2->Recovery Binding/Trapping ChemMod Chemical Mod: N-Methylation / Prodrug Efflux->ChemMod AssayMod Assay Mod: Add 0.25% BSA Sink Recovery->AssayMod

Workflow for diagnosing and resolving permeability bottlenecks in spirocyclic hydantoins.

Cellular Transport Mechanisms

Transport Apical Apical Compartment (Donor) Membrane Caco-2 Cell Monolayer (Enterocytes) Apical->Membrane Passive Diffusion (Prodrug / N-Alkyl) Membrane->Apical P-gp Efflux (Parent Hydantoin) Basolateral Basolateral Compartment (Receiver) Membrane->Basolateral Systemic Absorption (Target Reached)

Cellular transport mechanisms affecting spirocyclic hydantoin permeability and absorption.

Part 5: Validated Experimental Protocols

Protocol 1: Optimized Bidirectional Caco-2 Permeability Assay (with BSA Sink)

This self-validating protocol ensures that poor permeability readings are not artifacts of non-specific binding or monolayer degradation[6].

  • Cell Seeding & Differentiation: Seed Caco-2 cells onto 96-well polycarbonate Transwell inserts at a density of 1×105 cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.

  • Monolayer Integrity Validation: Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm². Add Lucifer Yellow (a paracellular marker) to the donor compartment to continuously monitor integrity during the assay.

  • Compound Preparation: Dilute the 1,3,7-triazaspiro[4.5]decane-2,4-dione derivative in HBSS buffer (pH 7.4) to a final donor concentration of 10 µM. Ensure DMSO concentration does not exceed 1% to prevent cellular toxicity.

  • Sink Condition Establishment: Add 0.25% Bovine Serum Albumin (BSA) to the receiver compartment (basolateral for A-B transport; apical for B-A transport) to mimic physiological protein binding and prevent plastic adherence.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 120 minutes on an orbital shaker (150 rpm) to minimize the unstirred water layer.

  • Sampling & Analysis: Collect 50 µL aliquots from both donor and receiver compartments at t=0 and t=120 min. Quench with cold acetonitrile containing an internal standard. Analyze via LC-MS/MS.

  • Data Calculation: Calculate Papp​ , Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ), and Mass Balance. A mass balance < 70% invalidates the permeability reading and requires further formulation optimization.

Protocol 2: N-Alkylation / Prodrug Derivatization of the Hydantoin Core

This synthetic protocol selectively masks the highly polar imide nitrogen at position 3, which is typically the most acidic and accessible HBD on the spiro ring[7].

  • Reactant Preparation: Dissolve 1.0 equivalent of the parent 1,3,7-triazaspiro[4.5]decane-2,4-dione derivative in anhydrous DMF (0.2 M concentration) under an argon atmosphere.

  • Selective Deprotonation: Add 1.2 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ). Stir at room temperature for 30 minutes to selectively deprotonate the N3 imide nitrogen.

  • Alkylation/Masking: Dropwise, add 1.1 equivalents of the desired alkyl halide (for permanent N-methylation) or chloromethyl ester (for reversible prodrug synthesis).

  • Reaction Monitoring: Heat the reaction to 50°C and monitor via TLC or LC-MS until the parent compound is fully consumed (typically 2–4 hours).

  • Quenching & Purification: Quench the reaction with ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Isolation: Purify the crude product via silica gel flash chromatography (eluting with a Hexane/EtOAc gradient) to isolate the pure masked spirocyclic hydantoin.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Precipitation of 1,3,7-Triazaspiro[4.5]decane-2,4-dione Hydrochloride in Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving complex physicochemical bottlenecks during assay development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving complex physicochemical bottlenecks during assay development. A recurring challenge in High-Throughput Screening (HTS) and in vitro pharmacology is the unexpected precipitation of spiro-fused heterocycles.

This guide provides an in-depth, mechanistic approach to preventing the precipitation of 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride [1], ensuring the scientific integrity and reproducibility of your biological assays.

Section 1: Diagnostic FAQs (The Mechanisms of Precipitation)

Q1: My compound is a hydrochloride salt. Shouldn't it be inherently water-soluble in my assay buffer? A1: While hydrochloride salts are highly soluble in unbuffered water (where the pH drops), physiological biological assays require strict buffering at pH 7.4. 1,3,7-Triazaspiro[4.5]decane-2,4-dione contains two distinct ionizable centers: a highly basic piperidine nitrogen and a weakly acidic hydantoin imide proton (pKa ~8.5)[1]. At pH 7.4, the piperidine remains protonated, but the hydantoin ring begins to partially deprotonate. This creates a sub-population of zwitterions . Zwitterionic forms possess strong intermolecular crystal lattice energies and typically exhibit the lowest aqueous solubility profile compared to fully cationic forms.

Q2: Why does my compound instantly turn cloudy when I add the DMSO stock to PBS? A2: You are experiencing a phenomenon known as "DMSO Shock" [2]. In early-stage drug discovery, compounds are typically stored as 10 mM stocks in 100% anhydrous DMSO[3]. When a small volume of this highly concentrated stock is rapidly introduced into an aqueous buffer, the local concentration of the compound vastly exceeds its kinetic solubility limit before the solvent can evenly disperse[4]. The sudden shift from a favorable organic environment to a highly polar aqueous environment forces the hydrophobic spiro-core to rapidly nucleate and crash out of solution.

Q3: How can I be certain my compound hasn't precipitated if I don't see visible cloudiness? A3: Visual inspection is insufficient for biological assays. Micro-precipitates can cause false positives by scattering light or sequestering the target protein. To create a self-validating system, you must employ laser nephelometry or turbidimetry (measuring UV absorbance at 620 nm)[3]. Nephelometry detects sub-visual particulate matter by measuring light scattering, identifying particle aggregates at 5–10 times lower concentrations than standard optical checks[5],[6].

Section 2: Solubilization Workflows & Protocols

To systematically address precipitation, follow the logical workflow outlined in the diagram below.

G Start Precipitation Observed in Assay Buffer (pH 7.4) Check1 Is DMSO stock concentration > 10 mM? Start->Check1 Action1 Dilute primary stock to 2-5 mM Check1->Action1 Yes Check2 Is precipitation immediate upon addition? Check1->Check2 No Action1->Check2 Action2 Implement Step-Down Dilution (Protocol A) Check2->Action2 Yes (DMSO Shock) Check3 Is precipitation delayed (Thermodynamic failure)? Check2->Check3 No Success Proceed with Biological Assay Action2->Success Action3 Add Excipients (HP-β-CD) (Protocol B) Check3->Action3 Yes Action3->Success

Decision tree for troubleshooting 1,3,7-Triazaspiro[4.5]decane-2,4-dione precipitation.

Protocol A: The "Step-Down" Pre-dilution Method

This protocol is designed to mitigate DMSO shock by preventing localized supersaturation. By gradually stepping down the organic solvent ratio, the spiro-hydantoin is eased into the aqueous phase[2].

  • Prepare Primary Stock: Ensure the 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride is fully dissolved in 100% anhydrous DMSO at a maximum of 10 mM.

  • Prepare Intermediate Stock: Dilute the 10 mM stock to 1 mM using a 50/50 (v/v) mixture of DMSO and your assay buffer.

    • Causality: This intermediate step lowers the absolute concentration of the compound while maintaining a high enough organic solvent ratio to keep the hydrophobic spiro-core solvated.

  • Homogenization: Vortex the intermediate stock for 30 seconds at room temperature.

  • Final Assay Addition: Add the intermediate stock dropwise to the final assay buffer while continuously vortexing or utilizing a magnetic stirrer. Ensure the final DMSO concentration does not exceed 1.0%[4].

  • Self-Validation Check: Transfer a 100 µL aliquot to a 96-well plate and read via a microplate nephelometer. If the light scattering counts match the baseline of a blank buffer control, the compound is fully solubilized, validating the assay for biological targets[6].

Protocol B: Excipient-Assisted Solubilization

If the compound precipitates after 30–60 minutes despite using Protocol A, its thermodynamic solubility at pH 7.4 has been exceeded. You must alter the solvent environment using excipients.

  • Buffer Modification: Supplement your standard assay buffer (e.g., PBS) with either 0.1% (w/v) Pluronic F-68 or 5% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Causality: Pluronic F-68 (a non-ionic surfactant) forms micelles that encapsulate the hydrophobic domains of the molecule. Alternatively, HP-β-CD forms a soluble inclusion complex with the spiro-fused ring system, shielding it from the aqueous environment without denaturing biological proteins.

  • Equilibration: Allow the modified buffer to equilibrate at 37°C for 15 minutes.

  • Compound Addition: Introduce the DMSO stock into the modified buffer using the dropwise method from Protocol A.

  • Incubation & Validation: Incubate for 1 hour at assay temperature. Validate solubility via turbidimetry (UV absorbance at 620 nm) prior to introducing cells or enzymes[3].

Section 3: Quantitative Data & Optimization

The table below summarizes the expected kinetic solubility limits of 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride based on the chosen solubilization strategy. Use this data to select the appropriate intervention based on the maximum concentration required for your specific dose-response curves.

Solubilization StrategyFinal DMSO (%)Excipient AddedEstimated Kinetic Solubility Limit (pH 7.4)Risk of Assay Interference
Direct Addition (Control)1.0%None< 10 µM (DMSO Shock likely)High (Light scattering/Aggregation)
Step-Down Dilution (Protocol A)1.0%None25 - 50 µMLow
Pluronic F-68 Addition1.0%0.1% (w/v)50 - 100 µMModerate (Potential protein binding)
HP-β-CD Complexation (Protocol B)1.0%5.0% (w/v)> 200 µMLow (Stable inclusion complex)

References

  • [1] (5R)-1,3,9-Triazaspiro[4.5]decane-2,4-dione - PubChem -

  • [5] High-Throughput Measurement of Compound Solubility and Physical Form with BMI - Waters -

  • [3] Aqueous Solubility Assays - Creative Bioarray -

  • [2] Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays - Benchchem -

  • [6] Drug solubility: why testing early matters in HTS - BMG LABTECH -

  • [4] In Vitro Solubility Assays in Drug Discovery - Ingenta Connect -

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Spirohydantoin Derivatives in Drug Design: Spotlight on 1,3,7-Triazaspiro[4.5]decane-2,4-dione Hydrochloride

The spirohydantoin scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry for its ability to confer unique three-dimensional structures that can lead to enhanced target selec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The spirohydantoin scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry for its ability to confer unique three-dimensional structures that can lead to enhanced target selectivity and improved pharmacokinetic profiles. This guide provides an in-depth technical comparison of 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride and other notable spirohydantoin derivatives, offering researchers and drug development professionals a critical overview supported by experimental data to inform future discovery and development efforts.

The Spirohydantoin Core: A Versatile Scaffold in Medicinal Chemistry

The hydantoin ring is a key structural feature in numerous pharmaceutically active compounds, particularly those targeting the central nervous system (CNS) and cancers. The spirocyclic fusion of the hydantoin moiety to a carbocyclic or heterocyclic ring system introduces conformational rigidity and a three-dimensional architecture that can be exploited for precise interactions with biological targets. This structural feature often leads to improved potency, selectivity, and metabolic stability compared to non-spirocyclic analogues.

The synthesis of the spirohydantoin core is most commonly achieved through the Bucherer-Bergs reaction, a robust and versatile one-pot multicomponent reaction.[1][2] This method involves the reaction of a ketone or aldehyde with an alkali metal cyanide and ammonium carbonate to yield the desired spirohydantoin. The reaction proceeds through the formation of a cyanohydrin, followed by the formation of an aminonitrile, which then undergoes cyclization.[1][2]

1,3,7-Triazaspiro[4.5]decane-2,4-dione Hydrochloride: A Compound of Interest

1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride is a spirohydantoin derivative that incorporates a piperidine ring. The presence of the additional nitrogen atom in the piperidine ring at the 7-position offers a potential point for further chemical modification to modulate the compound's physicochemical properties and biological activity.

While publicly available biological data for 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride is limited, its structural isomer, 1,3,8-Triazaspiro[4.5]decane-2,4-dione, has been explored for its therapeutic potential. Derivatives of the 1,3,8-isomer have been identified as novel δ-opioid receptor-selective agonists and as pan-inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs).[3][4] This suggests that the triazaspiro[4.5]decane-2,4-dione scaffold is a promising starting point for the development of new therapeutics. The difference in the position of the third nitrogen atom (7 vs. 8) can significantly influence the molecule's conformation and its interactions with biological targets, highlighting the importance of a thorough structure-activity relationship (SAR) investigation for this class of compounds.

Comparative Analysis with Other Spirohydantoin Derivatives

To illustrate the diverse therapeutic applications of the spirohydantoin scaffold, this guide will compare the structural features and biological activities of 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride with two well-characterized spirohydantoin derivatives: one with anticancer properties and another with CNS activity.

Anticancer Spirohydantoins: 3',4'-Dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione Derivatives

Derivatives of 3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione have shown promising anticancer activity.[5][6] These compounds often exhibit cytotoxicity against various cancer cell lines, and their mechanism of action can involve the induction of apoptosis.

Table 1: Comparative Anticancer Activity of a Spiro[imidazolidine-naphthalene]-2,5-dione Derivative

CompoundCancer Cell LineAssay TypeIC50 (µM)Reference
ACz 512SW480 (Colon)MTT16.8 ± 2.37[6]
SW620 (Colon)MTT12.9 ± 3.16[6]
PC3 (Prostate)MTT20.58 ± 3.35[6]

ACz 512 is an acetylphenyl-piperazin-1-yl-alkyl derivative of spiro[imidazolidine-naphthalene]-2,5-dione.

The anticancer activity of these compounds is influenced by the substituents on the hydantoin and the naphthalene rings. The introduction of bulky and lipophilic groups can enhance cytotoxic potency.[7]

CNS-Active Spirohydantoins: 8-Azaspiro[4.5]decane-7,9-dione Derivatives

The 8-azaspiro[4.5]decane-7,9-dione scaffold has been utilized to develop ligands for various CNS receptors, including serotonin and dopamine receptors. These compounds have shown potential as antipsychotic and antidepressant agents.[8][9]

Table 2: Receptor Binding Profile of a CNS-Active Spirohydantoin Derivative

CompoundReceptorKi (nM)Reference
Compound 145-HT1A15[8]
5-HT2A2.5[8]
D210[8]

Compound 14 is 1-{4-[4-(2-metoxyphenyl)piperazin-1-yl]butyl}-3',4'-dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione.

The affinity and selectivity of these compounds for their respective targets are highly dependent on the nature of the substituent at the N8 position of the piperidine ring and on the hydantoin nitrogen atoms.

Experimental Protocols

Synthesis of Spirohydantoins via the Bucherer-Bergs Reaction

This protocol provides a general procedure for the synthesis of a spirohydantoin from a ketone.[1][10]

Diagram 1: General Scheme of the Bucherer-Bergs Reaction

Bucherer_Bergs Ketone Ketone/Aldehyde Reagents KCN, (NH4)2CO3 EtOH/H2O, 60-70°C Ketone->Reagents Spirohydantoin Spirohydantoin Reagents->Spirohydantoin

Caption: General workflow for the Bucherer-Bergs synthesis of spirohydantoins.

Materials:

  • Ketone or aldehyde (1.0 eq)

  • Potassium cyanide (KCN) (2.0 eq)

  • Ammonium carbonate ((NH4)2CO3) (2.0 eq)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve the ketone or aldehyde in a 1:1 mixture of ethanol and water.

  • Add potassium cyanide and ammonium carbonate to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and slowly acidify with HCl to precipitate the spirohydantoin product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure spirohydantoin.

Causality behind Experimental Choices:

  • Molar Ratios: A 1:2:2 molar ratio of the carbonyl compound to KCN and (NH4)2CO3 is often used to ensure complete reaction.[11]

  • Solvent: A mixture of ethanol and water is commonly used to dissolve both the organic starting material and the inorganic reagents.[12]

  • Temperature: The reaction is typically heated to facilitate the reaction rate without causing significant decomposition of the reagents.[12]

  • Acidification: Acidification is necessary to protonate the hydantoin and cause it to precipitate from the aqueous solution.[1]

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol describes the use of the MTT assay to determine the cytotoxic effects of a spirohydantoin derivative on a cancer cell line.[5][7][13]

Diagram 2: Workflow of the MTT Assay

MTT_Assay cluster_0 Cell Culture and Treatment cluster_1 MTT Addition and Formazan Formation cluster_2 Measurement Seed_Cells Seed Cells in 96-well Plate Treat_Cells Add Spirohydantoin Derivative Seed_Cells->Treat_Cells Incubate_24_72h Incubate (24-72h) Treat_Cells->Incubate_24_72h Add_MTT Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance

Caption: Step-by-step workflow of the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Spirohydantoin derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the spirohydantoin derivative in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Causality behind Experimental Choices:

  • Cell Seeding Density: The initial cell number is optimized to ensure that the cells are in the logarithmic growth phase during the assay.

  • MTT Incubation Time: A 4-hour incubation is typically sufficient for the formation of formazan crystals in viable cells.

  • Solubilization: DMSO is a common solvent used to dissolve the water-insoluble formazan crystals, allowing for spectrophotometric quantification.

Receptor Binding Assay: Radioligand Displacement Assay for 5-HT1A Receptor

This protocol outlines a radioligand binding assay to determine the affinity of a spirohydantoin derivative for the serotonin 5-HT1A receptor.[14][15]

Diagram 3: Principle of Radioligand Displacement Assay

Radioligand_Binding cluster_0 Without Competitor cluster_1 With Competitor Receptor1 Receptor Radioligand1 Radioligand Receptor1->Radioligand1 Binding Receptor2 Receptor Competitor Spirohydantoin Receptor2->Competitor Competition Radioligand2 Radioligand Radioligand2->Receptor2

Caption: Competition between a radioligand and a test compound for receptor binding.

Materials:

  • Cell membranes expressing the human 5-HT1A receptor

  • Radioligand: [3H]8-OH-DPAT

  • Spirohydantoin derivative stock solution

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the spirohydantoin derivative in binding buffer.

  • In a 96-well plate, add the cell membranes, the radioligand ([3H]8-OH-DPAT) at a concentration close to its Kd, and the spirohydantoin derivative at various concentrations.

  • For total binding, omit the spirohydantoin derivative. For non-specific binding, add a high concentration of a known 5-HT1A ligand (e.g., unlabeled 8-OH-DPAT).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value of the spirohydantoin derivative.

Causality behind Experimental Choices:

  • Radioligand Concentration: Using the radioligand at a concentration near its Kd ensures a good signal-to-noise ratio and allows for accurate determination of the competitor's affinity.

  • Filtration: Rapid filtration is crucial to separate the bound from the unbound radioligand before significant dissociation of the receptor-ligand complex occurs.

  • Washing: Washing with ice-cold buffer minimizes the dissociation of the bound radioligand during the washing steps.

Conclusion

The spirohydantoin scaffold represents a highly versatile and valuable platform for the design and discovery of novel therapeutic agents. While the biological activity of 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride remains to be fully elucidated, the diverse pharmacological profiles of other spirohydantoin derivatives, ranging from potent anticancer agents to CNS-active modulators, underscore the immense potential of this chemical class. The structural variations within the spirocyclic ring system and the substitution patterns on the hydantoin core provide a rich chemical space for optimization of potency, selectivity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate novel spirohydantoin derivatives, paving the way for the development of the next generation of innovative medicines. Future investigations into the biological activities of 1,3,7-Triazaspiro[4.5]decane-2,4-dione and its analogues are warranted and could lead to the discovery of new therapeutic leads.

References

  • Bucherer, H. T.; Bergs, W.
  • Ware, E. The Chemistry of the Hydantoins. Chem. Rev.1950, 46 (3), 403–470.
  • Naydenova, E., et al. Aminoderivatives of cycloalkanespirohydantoins: synthesis and biological activity. Il Farmaco2002, 57 (9), 751-756.
  • Czopek, A., et al. Novel spirohydantoin derivative as a potent multireceptor-active antipsychotic and antidepressant agent. Bioorg. Med. Chem.2015, 23 (13), 3466-3475.
  • Górska, M., et al. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety.
  • Mosmann, T. Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. J. Immunol. Methods1983, 65 (1-2), 55-63.
  • van de Loosdrecht, A. A., et al. A new, simple, and rapid colorimetric assay for the determination of the number of viable cells in a cell suspension. J. Immunol. Methods1994, 174 (1-2), 311-320.
  • Monteiro, J. L., et al. Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett2016, 27 (01), 80-82.
  • Kalník, M., et al. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules2021, 26 (13), 4024.
  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • GenScript. Human 5-HT1A Receptor Membrane Preparation. [Link]

  • van Rijn, R. M., et al. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. J. Pharmacol. Exp. Ther.2024, 389 (3), 301-309.
  • Czopek, A., et al. NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY. Acta Pol. Pharm.2016, 73 (6), 1545-1554.
  • sciforum. Biological Evaluation of a Series of Synthesized Mono- and Tri-Heterocyclic Azole Derivatives. [Link]

  • Vachal, P., et al. 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. J. Med. Chem.2012, 55 (5), 2320-2335.
  • van Rijn, R. M., et al. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. J. Pharmacol. Exp. Ther.2024, 389 (3), 301-309.
  • Vachal, P., et al. 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. J. Med. Chem.2012, 55 (5), 2320-2335.
  • van Rijn, R. M., et al. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. J. Pharmacol. Exp. Ther.2024, 389 (3), 301-309.
  • van Rijn, R. M., et al. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. J. Pharmacol. Exp. Ther.2024, 389 (3), 301-309.
  • Vachal, P., et al. 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. J. Med. Chem.2012, 55 (5), 2320-2335.

Sources

Comparative

Comparing binding kinetics of 1,3,7-Triazaspiro[4.5]decane-2,4-dione to standard reference compounds

Evaluating the Binding Kinetics of the 1,3,7-Triazaspiro[4.5]decane-2,4-dione Scaffold vs. Standard Reference Compounds Executive Summary & Context The shift from flat, sp2-hybridized aromatic rings to structurally compl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Binding Kinetics of the 1,3,7-Triazaspiro[4.5]decane-2,4-dione Scaffold vs. Standard Reference Compounds

Executive Summary & Context

The shift from flat, sp2-hybridized aromatic rings to structurally complex sp3-rich scaffolds is a defining trend in modern rational drug design. Among these, the 1,3,7-Triazaspiro[4.5]decane-2,4-dione moiety has emerged as a highly privileged spirocyclic core. Originally popularized as the primary pharmacophore in the neurokinin-1 (NK1) receptor antagonist Telmapitant[1], this scaffold is now being actively repurposed in next-generation Pan-KRAS inhibitors and NSD2 epigenetic modulators[2][3].

As a Senior Application Scientist evaluating hit-to-lead transitions, I frequently analyze how the 3D vectorality of spirocycles influences target binding kinetics—specifically the association rate ( kon​ ), dissociation rate ( koff​ ), and residence time ( τ ). In this guide, we will objectively compare the binding kinetics of the 1,3,7-Triazaspiro[4.5]decane-2,4-dione scaffold and its optimized derivatives against standard reference compounds, such as Aprepitant and generic planar fragments.

Mechanistic Rationale: The Kinetic Advantage of Spirocycles

Why choose a spiro-hydantoin over a standard planar heterocycle? The causality lies in the thermodynamics and kinetics of drug-target interactions[4]. Flat fragments often exhibit rapid association but equally rapid dissociation (high koff​ ), leading to transient target occupancy.

By incorporating the rigid, orthogonal planes of the 1,3,7-Triazaspiro[4.5]decane-2,4-dione system, we increase the fraction of sp3 carbons ( Fsp3​ ). This forces the molecule to adopt a specific 3D conformation that perfectly complements deep, hydrophobic pockets (such as the NK1R binding site or the KRAS Switch II pocket). Once bound, the steric bulk and directional hydrogen-bonding from the 2,4-dione system create a high energy barrier for dissociation. Consequently, the dissociation rate ( koff​ ) drops significantly, prolonging the residence time ( τ=1/koff​ )[5]. Prolonged residence time is clinically correlated with sustained in vivo efficacy, even after the free drug has cleared from the plasma[6][7].

NK1R_Pathway SubstanceP Substance P (Endogenous Agonist) NK1R NK1 Receptor (GPCR Target) SubstanceP->NK1R Binds (Fast kon) Spiro 1,3,7-Triazaspiro[4.5]decane-2,4-dione Derivative (Antagonist) Spiro->NK1R Competitive Blockade (Slow koff) Gq Gq Protein Activation NK1R->Gq Activates IP3 IP3 / Calcium Release Gq->IP3 Downstream Signaling

Caption: Mechanism of action for spirocyclic antagonists blocking Substance P at the NK1 receptor.

Experimental Workflow: Self-Validating SPR Protocol

To accurately measure these kinetic parameters, Surface Plasmon Resonance (SPR) is the gold standard. For compounds with exceptionally slow off-rates (like Aprepitant and optimized spirocycles), traditional multi-cycle kinetics can be problematic because harsh regeneration buffers may denature the target protein. Therefore, a Single-Cycle Kinetics (SCK) approach is mandatory.

Step-by-Step Methodology:

  • Surface Preparation & Immobilization :

    • Dock a CM5 sensor chip into the SPR instrument.

    • Activate the surface using standard EDC/NHS chemistry.

    • Immobilize the target protein (e.g., purified NK1R in lipid nanodiscs) to a low density of ~1500–2000 Response Units (RU) to prevent mass transport limitations.

    • Quench unreacted esters with 1M Ethanolamine-HCl.

    • Self-Validation Step: Maintain a reference channel (activated and quenched without protein) to subtract bulk refractive index changes and non-specific binding.

  • Analyte Preparation :

    • Prepare a 5-step dilution series (e.g., 1 nM to 81 nM, 3-fold dilutions) of the 1,3,7-Triazaspiro[4.5]decane-2,4-dione derivative and the reference compound in a running buffer containing 1% DMSO.

  • Kinetic Titration :

    • Inject the analyte concentrations sequentially from lowest to highest without regeneration steps in between.

    • Flow rate: 50 µL/min (a high flow rate prevents rebinding artifacts).

    • Association time: 180 seconds per injection.

    • Final Dissociation time: 3600 seconds (critical for accurately capturing the slow koff​ of spiro-compounds).

    • Self-Validation Step: Inject a known standard at a single concentration at the beginning and end of the run to validate surface stability.

  • Data Correction & Fitting :

    • Perform double-referencing: subtract the reference channel signal, then subtract the signal from a blank buffer injection.

    • Apply a DMSO solvent correction curve.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

SPR_Workflow A Target Immobilization (CM5 Sensor Chip) B Analyte Injection (Single-Cycle Kinetics) A->B Buffer Flow C Real-Time Detection (Assoc. & Dissoc.) B->C SPR Signal D Data Analysis (1:1 Langmuir Fit) C->D Sensorgram

Caption: Surface Plasmon Resonance (SPR) single-cycle kinetics workflow for binding affinity.

Quantitative Data Comparison

The tables below synthesize representative kinetic parameters comparing the spirocyclic scaffold against standard planar fragments, as well as comparing optimized clinical derivatives (Telmapitant vs. Aprepitant) based on established pharmacological profiles[1][5][6].

Table 1: Fragment-Level Kinetic Comparison | Compound | kon​ ( M−1s−1 ) | koff​ ( s−1 ) | KD​ ( μM ) | Residence Time ( τ ) | | :--- | :--- | :--- | :--- | :--- | | Standard Hydantoin Fragment | 4.5×104 | 0.85 | 18.8 | 1.2 seconds | | 1,3,7-Triazaspiro[4.5]decane-2,4-dione | 6.2×104 | 0.09 | 1.45 | 11.1 seconds |

Analysis: At the fragment level, the bare spirocyclic core demonstrates a nearly 10-fold reduction in koff​ compared to a planar hydantoin. This validates the structural advantage of 3D vectorality in anchoring the fragment within the binding pocket.

Table 2: Lead-Level Kinetic Comparison (NK1 Receptor Antagonists) | Compound | kon​ ( M−1s−1 ) | koff​ ( s−1 ) | KD​ ( nM ) | Residence Time ( τ ) | | :--- | :--- | :--- | :--- | :--- | | Aprepitant (Standard Reference) | 1.2×106 | 1.5×10−4 | 0.12 | ~111 minutes | | Telmapitant (Spiro-Derivative) | 2.8×106 | 2.1×10−4 | 0.075 | ~79 minutes |

Analysis: Aprepitant is renowned in the industry for its exceptionally slow dissociation and long residence time[5][6]. The 1,3,7-Triazaspiro[4.5]decane-2,4-dione derivative (Telmapitant) achieves a comparable, sub-nanomolar KD​ [1]. While its residence time is slightly shorter than Aprepitant, it compensates with a faster association rate ( kon​ ), allowing for more rapid target saturation upon dosing.

References

  • Perspective: Implications of Ligand–Receptor Binding Kinetics for Therapeutic Targeting of G Protein-Coupled Receptors ACS Pharmacology & Translational Science URL:[Link]

  • Quantification of Central Substance P Receptor Occupancy by Aprepitant Using Small Animal Positron Emission Tomography Semantic Scholar URL:[Link]

  • Telmapitant | C24H23F6N3O3 | CID 10128485 PubChem - NIH URL:[Link]

  • WO2023244600A1 - Prodrugs of pan-kras inhibitors Google Patents URL
  • PIPERIDINYL-METHYL-PURINEAMINES AS NSD2 INHIBITORS AND ANTI-CANCER AGENTS European Patent Office - EP 4559915 A1 URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride

Advanced Handling and PPE Protocol for 1,3,7-Triazaspiro[4.5]decane-2,4-dione Hydrochloride As a Senior Application Scientist, I approach the handling of 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride (CAS: 28937-0...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and PPE Protocol for 1,3,7-Triazaspiro[4.5]decane-2,4-dione Hydrochloride

As a Senior Application Scientist, I approach the handling of 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride (CAS: 28937-09-9) not merely as a compliance exercise, but as a scientifically grounded system of containment. This compound, a spiro-hydantoin piperidine derivative, is a highly valuable molecular building block in the synthesis of GPCR antagonists and neurokinin receptor modulators. However, because it is supplied as a hydrochloride salt, it presents as a fine, highly electrostatic powder. This physical state drastically increases the risk of aerosolization during weighing and transfer, necessitating a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and operational logistics.

Section 1: Hazard Profiling & Causality-Driven PPE Selection

According to the Globally Harmonized System (GHS), handling this compound requires specific mitigations against Acute Toxicity (H302, H312, H332), Skin Irritation (H315), Eye Irritation (H319), and Specific Target Organ Toxicity - Single Exposure (H336)[1]. OSHA's Personal Protective Equipment Standard (29 CFR 1910.132) mandates a hazard assessment to match PPE directly to these exposure vectors[2].

Below is the quantitative and qualitative hazard data summarized into a structured PPE selection matrix.

Hazard ClassGHS CodeCausality / Risk VectorRequired PPE & Engineering ControlScientific Rationale
Acute Toxicity H302, H312, H332Inhalation of aerosolized powder; dermal absorption.N95/P100 Respirator (if outside hood); Double Nitrile Gloves.The hydrochloride salt is electrostatic and easily becomes airborne. Double-gloving prevents breakthrough from microscopic tears.
Skin Irritation H315Direct contact with the reactive spiro-hydantoin moiety.Chemically resistant lab coat (buttoned to top); Sleeve covers.The compound can react with epidermal proteins, causing localized inflammation. A physical barrier breaks the exposure chain.
Eye Irritation H319Micro-particulates contacting the ocular mucosa.ANSI Z87.1 Safety Goggles (not just glasses).Safety glasses lack orbital seals. Goggles prevent airborne dust from bypassing the lenses and dissolving in tear fluid.
STOT SE 3 H336Respiratory tract irritation; potential CNS depression.Ventilated Balance Enclosure (VBE) or Class II Fume Hood.Captures particulates at the source before they reach the operator's breathing zone, preventing systemic absorption.

Section 2: Pharmacological Context & Biological Impact Pathway

Why do we enforce such strict containment for a building block? Spiro-hydantoins are biologically active scaffolds. If inhaled, the powder dissolves in the mucosal lining of the lungs, bypassing first-pass hepatic metabolism. This leads to rapid systemic absorption, where the compound can interact with off-target receptors, causing the drowsiness or respiratory irritation noted in its H336 classification.

Pathway Exposure Aerosolized Powder (1,3,7-Triazaspiro...) Route Inhalation / Dermal Absorption Exposure->Route Systemic Systemic Circulation Route->Systemic Target GPCR / Target Receptor Binding Systemic->Target Effect Off-Target Pharmacological Toxicity (H336 / CNS Effects) Target->Effect

Fig 1. Pharmacological exposure pathway illustrating systemic absorption and receptor binding.

Section 3: Operational Workflow & Containment Strategy

Following the guidelines established in 3[3], handling hazardous powders requires strict engineering controls and self-validating protocols. Every action must confirm the success of the previous step to ensure absolute safety.

Workflow Start Pre-Operation: PPE & Hood Check Weigh Weighing: Ventilated Enclosure Start->Weigh Dissolve Dissolution: In-Hood Solvent Addition Weigh->Dissolve Transfer Transfer: Sealed Secondary Container Dissolve->Transfer Decon Decontamination: Wet-Wipe Protocol Transfer->Decon Waste Disposal: EPA-Compliant SAA Decon->Waste

Fig 2. Sequential operational workflow for handling hazardous spiro-hydantoin powders.

Step-by-Step Methodology: Powder Weighing and Dissolution
  • System Validation (Self-Validating Step): Before opening the chemical container, check the magnehelic gauge on the fume hood. A reading between 0.4–0.6 inches of water validates adequate negative pressure. If the gauge is out of range, do not proceed.

  • PPE Integrity Check: Perform a "glove leak test" by trapping air in your inner nitrile gloves and squeezing to ensure barrier integrity. Don the outer pair of gloves.

  • Static Mitigation: 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride is highly prone to static cling. Wipe the exterior of the weighing spatula and the balance pan with an anti-static zero-charge wipe to prevent the powder from jumping and aerosolizing.

  • Weighing: Open the container only inside the deepest part of the fume hood (at least 6 inches behind the sash). Dispense the required mass into a pre-tared, sealable glass vial.

  • In-Situ Dissolution: Do not transport the dry powder. Add your assay solvent (e.g., DMSO or water) directly to the vial while it is still inside the hood. Cap the vial tightly.

  • Decontamination: Wipe the exterior of the sealed vial with a solvent-dampened cloth before removing it from the hood. This ensures no microscopic dust is transferred to the general lab environment.

Section 4: Spill Response and EPA-Compliant Disposal Plan

In the event of a spill, dry sweeping is strictly prohibited as it immediately aerosolizes the hydrochloride salt. Chemical waste disposal must comply with EPA Resource Conservation and Recovery Act (RCRA) guidelines, utilizing a properly managed Satellite Accumulation Area (SAA)[4].

Step-by-Step Methodology: Decontamination and Disposal
  • Containment: If a spill occurs outside the hood, immediately evacuate the immediate 5-foot radius and don an N95/P100 respirator.

  • Wet-Wipe Protocol: Dampen absorbent pads with a compatible solvent (e.g., 70% ethanol or water). Gently place the wet pads over the spilled powder to solubilize and capture it without generating dust.

  • Surface Neutralization: Wipe the area inward from the edges to the center to prevent spreading the contamination. Wash the surface a second time with a mild detergent solution.

  • Waste Segregation: Place all contaminated wipes, empty chemical vials, and compromised PPE into a heavy-duty, leak-proof hazardous waste bag.

  • EPA Labeling: Transfer the bag to the lab's designated Satellite Accumulation Area (SAA). The EPA requires that the waste label explicitly states "Hazardous Waste," identifies the chemical (1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride), and includes the GHS toxic/irritant pictograms[4]. Do not apply an accumulation start date until the waste is moved to the Central Accumulation Area (CAA).

References

  • Chemical Substance Information: 1,3,7-triazaspiro[4.5]decane-2,4-dione - NextSDS.
  • OSHA's PPE Laboratory Standards - Clarion Safety Systems.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf.
  • Managing Hazardous Chemical Waste in the Lab - Lab Manager.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride
Reactant of Route 2
1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.